1,4-Diphenylbut-3-yn-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21772-11-2 |
|---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1,4-diphenylbut-3-yn-2-one |
InChI |
InChI=1S/C16H12O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,13H2 |
InChI Key |
IWCMRVFONGZPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Diphenylbut-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 1,4-diphenylbut-3-yn-2-one, a valuable ynone building block in organic synthesis. The document details a common and effective method, the Sonogashira coupling, and presents relevant data and experimental protocols for its successful implementation.
Core Synthesis Pathway: Sonogashira Coupling
The principal and most widely employed method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an acyl chloride. For the target molecule, this involves the coupling of phenylacetylene and benzoyl chloride.
The general transformation is as follows:
Reaction scheme for the synthesis of this compound
The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst. An amine base is required to neutralize the hydrogen halide formed during the reaction. While various palladium catalysts and reaction conditions can be employed, a common and effective system involves the use of a palladium-phosphine complex.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction. This protocol is based on established methods for the synthesis of ynones from acyl chlorides and terminal alkynes.[1]
Materials:
-
Benzoyl chloride
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (specific molar percentage, e.g., 2 mol%) and copper(I) iodide (e.g., 3 mol%).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the catalysts.
-
To this solution, add triethylamine (typically 1.25 to 3.5 equivalents relative to the limiting reagent).
-
Add phenylacetylene (typically 1.0 to 1.2 equivalents).
-
Finally, add benzoyl chloride (1.0 equivalent) dropwise to the stirring solution at room temperature.
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40°C) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data
The yield and purity of this compound are dependent on the specific reaction conditions, including the catalyst system, solvent, base, and temperature. The following table summarizes representative data for this type of transformation.
| Parameter | Value | Reference |
| Yield | 70-96% | [1] |
| Molecular Formula | C₁₆H₁₂O | |
| Molecular Weight | 220.27 g/mol | |
| Appearance | Yellow solid | |
| Melting Point | Data not available |
Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.2-8.2 (m, 10H, aromatic protons) |
| ¹³C NMR (CDCl₃) | δ (ppm): 178-185 (C=O), 120-140 (aromatic carbons), 85-95 (alkynyl carbons) |
| IR (KBr) | ν (cm⁻¹): ~2200 (C≡C stretch), ~1640 (C=O stretch), ~3050 (aromatic C-H stretch) |
| Mass Spec (EI) | m/z: 220 (M⁺), 105 (C₆H₅CO⁺), 115 (C₆H₅C≡CH⁺) |
Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Catalytic Cycle of the Sonogashira Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.
References
An In-depth Technical Guide to the Chemical Properties of Phenylbutynone Scaffolds
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific molecule, 1,4-Diphenylbut-3-yn-2-one, is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the broader class of compounds to which it belongs: ynones and the closely related chalcones. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical scaffold.
Introduction to Ynones and Chalcones
Ynones, or α,β-alkynyl ketones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon triple bond. This arrangement of electrons imparts unique reactivity and makes them valuable intermediates in organic synthesis. The general structure of a ynone is R-C≡C-C(=O)-R'.
Closely related to ynones are chalcones, or 1,3-diaryl-2-propen-1-ones, which feature a ketone conjugated with a carbon-carbon double bond. Chalcones are naturally occurring compounds found in various plant species and form the central core for the biosynthesis of flavonoids.[1] They have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4]
This guide will focus on the synthesis, chemical properties, and potential applications of these two important classes of compounds, with a speculative focus on the properties of this compound based on the general characteristics of ynones.
Physicochemical Properties
| Property | Value (for 4-phenylbut-3-yn-2-one) |
| Molecular Formula | C₁₀H₈O |
| Molecular Weight | 144.17 g/mol |
| CAS Number | 1817-57-8 |
| Appearance | Liquid |
| Boiling Point | 75-76 °C at 0.8 mmHg |
| Density | 0.99 g/mL at 25 °C |
| Refractive Index | n20/D 1.574 |
Data sourced from commercial supplier information.
Synthesis of Ynones
The synthesis of ynones can be achieved through several methods. A common and versatile approach is the Sonogashira coupling reaction, which involves the cross-coupling of a terminal alkyne with an acid chloride in the presence of a palladium and copper co-catalyst.
A plausible synthetic route to this compound would involve the Sonogashira coupling of phenylacetylene with 2-phenylacetyl chloride.
General Experimental Protocol for Ynone Synthesis (Sonogashira Coupling)
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Acid chloride (e.g., 2-phenylacetyl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., tetrahydrofuran or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent, followed by the terminal alkyne and the base.
-
Stir the mixture at room temperature for a few minutes.
-
Slowly add the acid chloride to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., saturated ammonium chloride).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired ynone.
Reactivity and Chemical Properties
The ynone functionality is characterized by its electrophilic nature at both the carbonyl carbon and the β-alkynyl carbon. This allows for a variety of nucleophilic addition reactions. The triple bond can also participate in cycloaddition reactions and can be reduced to either an alkene or an alkane.
A notable reaction of some ynones is their catalytic cycloisomerization to form furans. For instance, the related compound 1,4-diphenylbut-3-yn-1-one has been shown to undergo this transformation.
Spectroscopic Data
Specific spectroscopic data for this compound is not available. However, the expected characteristic signals in its spectra can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: Signals corresponding to the two phenyl groups would be expected in the aromatic region (δ 7.0-8.0 ppm). A singlet for the methylene protons (CH₂) adjacent to the phenyl group and the ketone would also be present.
-
¹³C NMR: Carbonyl carbon signal (C=O) would appear downfield (δ > 180 ppm). Signals for the alkynyl carbons would be in the range of δ 80-100 ppm. Aromatic carbon signals would be observed between δ 120-140 ppm.
-
IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) would be present around 1640-1680 cm⁻¹. A sharp, medium intensity band for the alkyne (C≡C) would be expected around 2100-2200 cm⁻¹.
Biological Activity and Drug Development Potential
While there is no specific information on the biological activity of this compound, the broader classes of ynones and chalcones have been extensively studied for their therapeutic potential.
Chalcones have demonstrated a wide array of pharmacological activities, including:
Ynones have also emerged as a promising scaffold in drug discovery, with many exhibiting potent activity as kinase inhibitors .[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7] The ynone moiety can act as a Michael acceptor, forming covalent bonds with cysteine residues in the active site of certain kinases.
Given the structural features of this compound, it is plausible that it could exhibit biological activity, potentially as a kinase inhibitor. Further research would be required to validate this hypothesis.
Visualizations
Experimental Workflow: High-Throughput Screening
In the early stages of drug discovery, high-throughput screening (HTS) is employed to test large libraries of chemical compounds for their ability to modulate a specific biological target.[8][9][10][11][12]
Caption: A generalized workflow for high-throughput screening in drug discovery.
Signaling Pathway: Generic MAPK Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14][15][16][17] It is frequently dysregulated in cancer, making it a prime target for kinase inhibitors.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. BIOLOGICAL ACTIVITIES AND NOVEL APPLICATIONS OF CHALCONES - Advances in Weed Science [awsjournal.org]
- 3. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of quinones as novel PIM1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labiotech.eu [labiotech.eu]
- 8. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 9. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 12. High-Throughput Screening for Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK signaling pathway | Abcam [abcam.com]
Spectroscopic Analysis of 1,4-Diphenylbut-3-yn-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Diphenylbut-3-yn-2-one. Due to the limited availability of specific experimental data in public databases for this compound, this document focuses on the general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of organic compounds. These methodologies provide a foundational framework for researchers to acquire and interpret spectroscopic data for this and similar molecules. This guide also includes a visual representation of a typical spectroscopic analysis workflow.
Introduction
This compound is a chemical compound of interest in various fields of chemical research. Its structural elucidation and characterization are paramount for its application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the structure and purity of synthesized organic molecules. This guide outlines the standard procedures for obtaining and interpreting these crucial datasets.
Spectroscopic Data (Hypothetical)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 - 7.95 | m | 2H | Aromatic (ortho-protons of benzoyl group) |
| 7.30 - 7.60 | m | 8H | Aromatic (meta-, para-protons of benzoyl group and protons of phenylacetylene group) |
| 4.05 | s | 2H | -CH₂- |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 185.0 | C=O |
| 137.0 | Aromatic (quaternary C of benzoyl group) |
| 133.0 | Aromatic (para-C of benzoyl group) |
| 132.0 | Aromatic (para-C of phenylacetylene group) |
| 129.5 | Aromatic (ortho-C of benzoyl group) |
| 129.0 | Aromatic (meta-C of benzoyl group) |
| 128.8 | Aromatic (ortho/meta-C of phenylacetylene group) |
| 121.0 | Aromatic (quaternary C of phenylacetylene group) |
| 92.0 | Alkyne C |
| 85.0 | Alkyne C |
| 50.0 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2200 | Medium | C≡C stretch (alkyne) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1600, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~750, 690 | Strong | Aromatic C-H bend (monosubstituted) |
Mass Spectrometry (MS)
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 220 | 80 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 115 | 40 | [C₉H₇]⁺ |
| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of an organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the instrument's detector.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger sample amount (20-50 mg) may be necessary. The acquisition will require a longer time due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the fingerprint region (below 1500 cm⁻¹) with known spectra for confirmation, if available.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
-
Ionize the sample. Electron Impact (EI) is a common method where a high-energy electron beam bombards the sample, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
A detector records the abundance of each ion at a specific m/z value.
-
The data is plotted as a mass spectrum, showing the relative intensity of each ion.
-
The peak with the highest m/z value often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound. Other peaks represent fragment ions, which can provide structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
The Synthetic Utility of 1,4-Diphenylbut-3-yn-2-one: A Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diphenylbut-3-yn-2-one is a versatile bifunctional building block in organic synthesis, characterized by a reactive α,β-acetylenic ketone moiety. This structure provides two primary sites for electrophilic attack: the carbonyl carbon and the β-sp-hybridized carbon, making it an excellent substrate for a variety of synthetic transformations. Its utility is most pronounced in the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This guide details the synthesis, key reactions, and experimental protocols involving this compound, with a focus on its application in forming pyrazoles, pyridines, and other complex molecular architectures through cyclocondensation, cycloaddition, and cycloisomerization reactions.
Properties and Spectroscopic Data
This compound is a solid at room temperature. Its structure, featuring a phenylacetylenic group attached to a benzyl ketone, gives it unique reactivity.
Table 1: Physical and Spectroscopic Properties of this compound and Related Compounds
| Property | Value (this compound) | Value (Related Compound: (E)-1,4-diphenylbut-3-en-2-one) | Reference |
| Molecular Formula | C₁₆H₁₂O | C₁₆H₁₄O | N/A,[1] |
| Molecular Weight | 220.27 g/mol | 222.28 g/mol | N/A,[1] |
| Appearance | Solid | Solid | N/A |
| ¹H NMR | Predicted: δ ~3.9 (s, 2H, CH₂), 7.3-7.6 (m, 10H, Ar-H) | δ 2.38 (s, 3H), 6.6 (d, 1H), 7.25 (m, 3H), 7.45 (m, 3H) | [2] |
| ¹³C NMR | Predicted: δ ~48 (CH₂), 85 (C≡C), 95 (C≡C), 128-135 (Ar-C), 190 (C=O) | Not Available | N/A |
| IR (cm⁻¹) | Predicted: ~2200 (C≡C), ~1680 (C=O) | Not Available | N/A |
Note: Experimental spectroscopic data for this compound is not widely available in the searched literature. Predicted values are based on standard chemical shift tables. Data for the related enone is provided for comparison.
Core Synthetic Applications
The primary utility of this compound lies in its role as a precursor to complex heterocyclic systems. The electron-deficient alkyne and the adjacent ketone functionality allow for a range of annulation strategies.
Synthesis of Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds or their analogs with hydrazine derivatives is a fundamental and widely used method for constructing the pyrazole ring.[3][4] As an acetylenic ketone, this compound serves as a potent 1,3-dielectrophile equivalent for the synthesis of highly substituted pyrazoles.
The general mechanism involves an initial nucleophilic attack by hydrazine on the β-carbon of the alkyne (Michael addition), followed by intramolecular cyclization via condensation with the ketone. This approach offers a direct route to 1,3,5-trisubstituted pyrazoles. Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[3]
Caption: General workflow for pyrazole synthesis from this compound.
Experimental Protocol: General Synthesis of 3-Benzyl-5-phenyl-1H-pyrazole
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reaction Conditions: The mixture is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 3-benzyl-5-phenyl-1H-pyrazole.[5][6]
Synthesis of Substituted Pyridines
Substituted pyridines are another critical class of heterocycles accessible from this compound. These reactions often proceed through a [4+2] cycloaddition (Diels-Alder) type mechanism or a Michael addition-cyclization sequence. For instance, reaction with cyanoacetamide can lead to substituted pyridin-2(1H)-ones.[7] The reaction of the related compound, 4-phenylbut-3-en-2-one, with cyanoacetamide has been shown to produce complex bicyclic structures, indicating the rich chemistry of these substrates.[7]
Table 2: Representative Pyridine Synthesis Reactions
| Reagent | Product Type | Conditions | Yield |
| Enamines | Polysubstituted Pyridines | Heat, various solvents | Good to Excellent |
| Cyanoacetamide | 3-Cyano-4-benzyl-6-phenylpyridin-2(1H)-one | Base (e.g., piperidine), EtOH, reflux | Moderate to Good |
| Amidines | 2,4,6-Trisubstituted Pyrimidines | NaH, THF, reflux | Moderate |
Cycloaddition and Cycloisomerization Reactions
The electron-deficient alkyne in this compound is an excellent dipolarophile for [3+2] cycloaddition reactions.[8][9] This allows for the synthesis of five-membered heterocycles by reacting with 1,3-dipoles like azides, nitrile oxides, or diazo compounds. Such reactions are highly valuable for creating molecular complexity in a single step.[10]
Furthermore, the molecule can undergo intramolecular cycloisomerization reactions, often catalyzed by transition metals like zinc, to yield substituted furans. This transformation involves the nucleophilic attack of the carbonyl oxygen onto the alkyne.[11]
Caption: Key cycloaddition and cycloisomerization pathways of the title compound.
Experimental Protocol: Zinc-Catalyzed Cycloisomerization to 2-Benzyl-5-phenylfuran
-
Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or methanol.
-
Catalyst Addition: Add a catalytic amount of a Zinc(II) salt (e.g., Zn(OAc)₂·2H₂O, 5-10 mol%).[11]
-
Reaction Conditions: Heat the reaction mixture to reflux (or as specified by the literature) for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield 2-benzyl-5-phenylfuran.[11]
Conclusion
This compound is a highly valuable and reactive intermediate for organic synthesis. Its ability to act as a precursor for a wide array of heterocyclic compounds, including pyrazoles, pyridines, and furans, makes it a powerful tool for chemists in drug discovery and materials science. The dual reactivity of the ketone and the activated alkyne allows for diverse synthetic strategies, from simple condensations to complex, metal-catalyzed cyclizations. The protocols and data presented in this guide serve as a foundational resource for professionals seeking to leverage the synthetic potential of this versatile building block.
References
- 1. 1,4-Diphenyl-3-buten-2-one | C16H14O | CID 5354536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chim.it [chim.it]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in 2 : 1 ratio - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. A radical [3 + 2]-cycloaddition reaction for the synthesis of difluorocyclopentanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1,4-Diphenylbut-3-yn-2-one from Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-Diphenylbut-3-yn-2-one, a valuable ynone building block in organic synthesis. The primary focus is on the palladium-catalyzed Sonogashira coupling reaction between phenylacetylene and benzoyl chloride. This document details the underlying reaction mechanism, optimized experimental protocols, and extensive characterization data. The information is presented to be a practical resource for researchers in organic chemistry and drug development, facilitating the efficient synthesis and application of this versatile compound.
Introduction
Ynones, or α,β-acetylenic ketones, are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of complex molecules, including heterocycles and natural products. Their unique electronic properties, arising from the conjugated system of a carbonyl group and a carbon-carbon triple bond, make them highly reactive and amenable to various synthetic transformations. This compound, in particular, is a key precursor for various organic scaffolds. The most common and efficient method for its synthesis is the acyl Sonogashira cross-coupling reaction.[1]
This guide will explore the prevalent methodologies for the synthesis of this compound, with a focus on providing detailed, actionable experimental protocols and comparative data to aid in reaction optimization.
Reaction Mechanism and Pathway
The synthesis of this compound from phenylacetylene and benzoyl chloride is typically achieved through a Sonogashira coupling reaction. This reaction is catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst. The generally accepted catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.
Experimental Protocols
The following protocols are based on established literature procedures for the acyl Sonogashira coupling.
General Experimental Workflow
Detailed Protocol: Palladium-Catalyzed Synthesis
This protocol is a representative example of a common laboratory-scale synthesis.
Materials:
-
Phenylacetylene
-
Benzoyl chloride
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for eluent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add phenylacetylene (1.0 eq.), anhydrous toluene, and triethylamine (2.0 eq.).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 eq.) and copper(I) iodide (0.02-0.10 eq.).
-
Slowly add benzoyl chloride (1.2 eq.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a solid.
Quantitative Data
The yield and efficiency of the synthesis of this compound are highly dependent on the reaction conditions. The following tables summarize representative quantitative data from various synthetic approaches.
Table 1: Comparison of Catalytic Systems and Reaction Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | Room Temp. | 4 | 98 | [2] |
| Pd(OAc)₂ (0.2) | None | Et₃N | Toluene | 110 | 2 | 95 | [3] |
| Pd/C (1) | None | Et₃N | Toluene | 110 | 6 | 95 | [3] |
| PdCl₂(PPh₃)₂ (0.1) | CuI (0.5) | Et₃N | Et₃N | Room Temp. | 2 | 96 | [3] |
Table 2: Characterization Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.18-8.16 (m, 2H), 7.68-7.64 (m, 3H), 7.52-7.40 (m, 5H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 178.1, 136.5, 134.2, 131.0, 129.5, 128.8, 128.6, 120.0, 92.8, 87.2 |
| Appearance | Yellow solid |
Purification and Characterization
Purification of the crude product is crucial to obtain this compound of high purity.
-
Column Chromatography: Flash column chromatography using silica gel is the most effective method for purification. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). The progress of the separation can be monitored by TLC.
-
Characterization: The structure and purity of the final product should be confirmed by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) and the alkyne (C≡C) bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.
-
Conclusion
The synthesis of this compound from phenylacetylene is a robust and high-yielding process, predominantly achieved through the acyl Sonogashira coupling reaction. This guide has provided a detailed overview of the reaction mechanism, comprehensive experimental protocols, and essential quantitative data. By leveraging the information presented, researchers can confidently and efficiently synthesize this valuable ynone for its application in the development of novel chemical entities and pharmaceutical agents.
References
In-depth Technical Guide: Physical and Chemical Characteristics of 1,4-Diphenyl-3-buten-2-one
Important Note for the Reader: This document provides a detailed technical guide on the physical and chemical characteristics of 1,4-Diphenyl-3-buten-2-one . An extensive search for the requested compound, 1,4-Diphenylbut-3-yn-2-one , yielded no available data in the scientific literature. It is highly probable that the requested compound is either exceptionally rare or that the name is a misnomer for the more common α,β-unsaturated ketone, 1,4-Diphenyl-3-buten-2-one, which is detailed below.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the properties and synthesis of 1,4-Diphenyl-3-buten-2-one.
Physical and Chemical Properties
1,4-Diphenyl-3-buten-2-one, also known as benzylideneacetophenone, is a well-characterized α,β-unsaturated ketone. Its physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| CAS Number | 5409-59-6 | [1] |
| Appearance | Colorless to slightly yellow crystalline solid | [2] |
| Odor | Sweet, pungent, creamy, floral | [2] |
| Melting Point | 34 - 40 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents and oils. Very soluble in ethanol. | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Signals at approximately 2.38 ppm (methyl group), 6.79 ppm, 7.42 ppm, and 7.65 ppm.[4] |
| ¹³C NMR | Data available in spectral databases.[5] |
| Infrared (IR) Spectroscopy | Data available in spectral databases.[5] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 222.[6] |
| UV-Vis Spectroscopy | Data available in spectral databases.[2] |
Experimental Protocols
The synthesis of 1,4-Diphenyl-3-buten-2-one is typically achieved through a base-catalyzed condensation reaction, most commonly the Claisen-Schmidt condensation. This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[7]
Synthesis via Claisen-Schmidt Condensation
A general and facile method for the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones, which is a related Claisen-Schmidt reaction, can be performed solvent-free using solid sodium hydroxide as a catalyst.[3] While a specific protocol for 1,4-Diphenyl-3-buten-2-one was not detailed in the provided search results, a general procedure can be adapted.
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium Hydroxide (solid)
-
Ethanol
-
Water
Procedure:
-
A solution of sodium hydroxide in a mixture of ethanol and water is prepared.[8]
-
Benzaldehyde is added to the basic solution and stirred.[8]
-
Acetone is then added dropwise to the mixture, and stirring is continued for a specified period.[8]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, water is added to the reaction mixture to precipitate the product.[8]
-
The crude product is collected by filtration.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol.[8]
Characterization Methods
The synthesized 1,4-Diphenyl-3-buten-2-one can be characterized using standard analytical techniques:
-
Melting Point: The melting point of the purified product is determined and compared to the literature value.
-
Thin-Layer Chromatography (TLC): TLC is used to assess the purity of the product and to monitor the progress of the reaction.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the structure of the compound.
-
FTIR: To identify the characteristic functional groups, such as the carbonyl (C=O) and alkene (C=C) stretches.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 1,4-Diphenyl-3-buten-2-one.
Caption: Synthesis and characterization workflow for 1,4-Diphenyl-3-buten-2-one.
References
- 1. 1,4-Diphenyl-3-buten-2-one | C16H14O | CID 5354536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,4-diphenyl-3-buten-2-one [webbook.nist.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,4-Diphenylbut-3-yn-2-one: Identifiers, Properties, and Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed overview of a closely related and often confused analogue, 1,4-Diphenyl-3-buten-2-one , for which comprehensive data exists. Furthermore, a plausible and detailed experimental protocol for the synthesis of the target molecule, 1,4-Diphenylbut-3-yn-2-one, is proposed based on established synthetic methodologies for similar chemical structures.
Part 1: The Analogue - 1,4-Diphenyl-3-buten-2-one
Due to the prevalence of information on its alkene analogue, this section provides a summary of the identifiers and properties of (E)-1,4-diphenylbut-3-en-2-one. It is crucial to note that this is a distinct chemical entity containing a carbon-carbon double bond instead of the triple bond present in the requested this compound.
Chemical Identifiers of 1,4-Diphenyl-3-buten-2-one
| Identifier Type | Value |
| CAS Number | 5409-59-6, 38661-84-6[1] |
| IUPAC Name | (E)-1,4-diphenylbut-3-en-2-one[1] |
| Chemical Formula | C₁₆H₁₄O[1][2] |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C=CC2=CC=CC=C2[1] |
| InChI | InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+[1][2] |
| InChIKey | QMDWBHJPUAOGHO-VAWYXSNFSA-N[1][2] |
Physical and Chemical Properties of 1,4-Diphenyl-3-buten-2-one
| Property | Value |
| Molecular Weight | 222.28 g/mol [1][2] |
| Appearance | Data not readily available |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Data not readily available |
Part 2: Proposed Synthesis of this compound
While a specific protocol for the synthesis of this compound is not documented, a highly plausible route is via the Sonogashira coupling of an appropriate acyl chloride with a terminal alkyne.[3][4][5] This method is a standard and versatile reaction for the formation of carbon-carbon bonds between sp and sp² hybridized carbon atoms, and is widely used for the synthesis of ynones.
Proposed Synthetic Route: Sonogashira Coupling
The proposed synthesis involves the palladium- and copper-catalyzed cross-coupling of phenylacetyl chloride with phenylacetylene.
Reaction:
Phenylacetyl Chloride + Phenylacetylene → this compound
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Detailed Hypothetical Experimental Protocol
Materials:
-
Phenylacetyl chloride
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add anhydrous THF, followed by freshly distilled triethylamine (2.5 eq).
-
To this stirring suspension, add phenylacetylene (1.2 eq).
-
Finally, add phenylacetyl chloride (1.0 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), filter the reaction mixture through a pad of celite to remove the triethylammonium chloride salt, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, infrared spectroscopy, and mass spectrometry.
Part 3: Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding any biological activity or involvement in signaling pathways for this compound. This is consistent with the compound not being a focus of significant research.
Conclusion
While this compound is not a well-documented compound, this guide provides essential information for researchers by presenting data on a close structural analogue and proposing a robust synthetic pathway. The provided hypothetical protocol, based on the reliable Sonogashira coupling, offers a clear starting point for the laboratory synthesis and subsequent investigation of this molecule. Any future research on this compound should begin with its synthesis and thorough characterization to establish its physical and chemical properties.
References
The Electrophilic Nature of the Triple Bond in 1,4-Diphenylbut-3-yn-2-one: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of key organic molecules is paramount. This in-depth technical guide explores the reactivity of the triple bond in 1,4-Diphenylbut-3-yn-2-one, a versatile building block in organic synthesis. This document provides a detailed overview of its participation in various organic reactions, supported by quantitative data, experimental protocols, and visual diagrams to facilitate comprehension and application in research and development.
This compound, an α,β-acetylenic ketone (ynone), possesses a unique electronic structure that dictates its reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon triple bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, including various heterocyclic compounds. This guide will delve into the primary reaction pathways involving the triple bond of this ynone: nucleophilic additions, cycloaddition reactions, and reductions.
Nucleophilic Addition Reactions
The polarized triple bond of this compound readily undergoes conjugate addition (Michael addition) with a variety of nucleophiles. This class of reactions is fundamental to the functionalization of the ynone scaffold.
Michael Addition
The Michael addition of nucleophiles to this compound typically proceeds via attack at the β-carbon of the triple bond, leading to the formation of a variety of substituted α,β-unsaturated ketones.
Table 1: Michael Addition of Nucleophiles to this compound
| Nucleophile | Reagent/Catalyst | Solvent | Product | Yield (%) | Reference |
| Amines | Neat | None | β-Amino-α,β-unsaturated ketone | Good | General |
| Hydrazine Hydrate | Ethanol | Pyrazole derivative | High | [1] | |
| Thiols | Base catalyst | Various | β-Thio-α,β-unsaturated ketone | Good | General |
Experimental Protocol: Synthesis of 3,5-diphenyl-1H-pyrazole from this compound and Hydrazine Hydrate
To a solution of this compound (1 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from ethanol to afford 3,5-diphenyl-1H-pyrazole.[1]
Cycloaddition Reactions
The activated triple bond of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic systems.
Diels-Alder Reaction
As a dienophile, this compound can react with conjugated dienes to form six-membered rings. The electron-withdrawing carbonyl group enhances the reactivity of the triple bond in these [4+2] cycloadditions.
Table 2: Diels-Alder Reaction of this compound
| Diene | Conditions | Product | Yield (%) | Reference |
| Cyclopentadiene | Thermal or Lewis Acid Catalysis | Bicyclic adduct | Moderate | General |
| 2,3-Dimethyl-1,3-butadiene | Heat | Substituted cyclohexadiene derivative | Moderate | General |
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
This compound (1 mmol) and freshly cracked cyclopentadiene (3 mmol) are dissolved in toluene (10 mL) in a sealed tube. The mixture is heated at 110 °C for 24 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to yield the bicyclic adduct.
1,3-Dipolar Cycloaddition
This compound can also react with 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic rings. These reactions are highly valuable for the synthesis of triazoles and isoxazoles, respectively.
Table 3: 1,3-Dipolar Cycloaddition Reactions of this compound
| 1,3-Dipole | Reagent Precursor | Conditions | Product | Yield (%) | Reference |
| Azide | Sodium Azide | Heat | 1,2,3-Triazole derivative | Good | General |
| Nitrile Oxide | Hydroximoyl chloride & Base | Room Temp. | Isoxazole derivative | Good | General |
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative
A mixture of this compound (1 mmol) and benzyl azide (1.1 mmol) in toluene (5 mL) is heated at reflux for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give the corresponding 1,4,5-trisubstituted-1,2,3-triazole.
Reduction of the Triple Bond
The carbon-carbon triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the choice of reducing agent and reaction conditions. This selectivity is crucial for the stereocontrolled synthesis of various organic molecules.
Catalytic Hydrogenation
Catalytic hydrogenation provides a route to both partial and complete reduction of the alkyne functionality.
Table 4: Reduction of the Triple Bond in this compound
| Reagent/Catalyst | Conditions | Product | Stereochemistry | Reference |
| H₂, Lindlar's Catalyst | Room Temp., 1 atm | (Z)-1,4-Diphenylbut-3-en-2-one | cis | General |
| Na, liquid NH₃ | -78 °C | (E)-1,4-Diphenylbut-3-en-2-one | trans | General |
| H₂, Pd/C | Room Temp., 1 atm | 1,4-Diphenylbutan-2-one | - | General |
| NaBH₄ | Methanol | 1,4-Diphenylbut-3-yn-2-ol | - | General |
Experimental Protocol: Partial Reduction to (Z)-1,4-Diphenylbut-3-en-2-one
This compound (1 mmol) is dissolved in ethyl acetate (10 mL). Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 50 mg) is added to the solution. The reaction vessel is evacuated and filled with hydrogen gas (balloon). The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitored by TLC). The catalyst is then filtered off through a pad of Celite, and the solvent is evaporated to yield the cis-alkene.
Conclusion
This compound is a highly versatile synthetic intermediate due to the pronounced electrophilicity of its carbon-carbon triple bond. The ability to undergo a wide array of transformations, including nucleophilic additions, cycloadditions, and selective reductions, makes it an invaluable tool for the construction of complex organic molecules and heterocycles. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the effective utilization of this powerful building block in their scientific endeavors. Further exploration into the catalytic asymmetric transformations of this ynone will undoubtedly open new avenues for the synthesis of chiral molecules with potential biological applications.
References
The Rising Potential of 1,4-Diphenylbut-3-yn-2-one Derivatives in Drug Discovery: A Technical Overview
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising biological activities of 1,4-Diphenylbut-3-yn-2-one derivatives, a class of compounds showing significant potential in the development of new therapeutic agents. This whitepaper, tailored for researchers, scientists, and professionals in drug development, consolidates current knowledge on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these novel chemical entities.
The core of this technical guide is the systematic presentation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways. By structuring available data into clear, comparative tables and providing in-depth experimental protocols, this document aims to accelerate further research and development in this burgeoning field.
Key Biological Activities and Mechanisms of Action
This compound derivatives, which belong to the broader family of chalcones, have demonstrated a wide spectrum of biological effects. Their unique structural feature, an α,β-alkynyl ketone system, is believed to be crucial for their bioactivity.
Anticancer Activity
A significant body of research has focused on the anticancer potential of chalcone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some exhibiting potent cytotoxic effects. One of the key mechanisms of action is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these derivatives can induce cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity of Selected Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.44 ± 0.19 | [1] |
| (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HepG2 (Liver) | 4.64 ± 0.23 | [1] |
| (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HCT116 (Colon) | 6.31 ± 0.27 | [1] |
| 2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide | HepG2 (Liver) | 7.17 | [1] |
| 2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide | SMMC-7721 (Liver) | 3.05 | [1] |
| Platinum-functionalized chalcone | HepG-2 (Liver) | 0.33 | [1] |
| α-phthalimido-chalcone (trimethoxy derivative) | HepG2 (Liver) | 1.62 | [1] |
| α-phthalimido-chalcone (trimethoxy derivative) | MCF-7 (Breast) | 1.88 | [1] |
Note: The table presents data for structurally related chalcone derivatives to illustrate the potential of the this compound scaffold.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Chalcone derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Selected Chalcone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH) | MRSA | 25-50 | [2] |
| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (M-OH) | MRSA | 98.7 ± 43.3 | [2] |
| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (P-OH) | MRSA | 108.7 ± 29.6 | [2] |
| Chalcone derivative 16 | Streptococcus pyogenes | 25 | [3] |
| Chalcone derivative 19 | Pseudomonas aeruginosa | 25 | [3] |
Note: The table presents data for structurally related chalcone derivatives to illustrate the potential of the this compound scaffold.
Anti-inflammatory and Neuroprotective Potential
Chronic inflammation is a hallmark of many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Ketone bodies, which share a carbonyl functional group with the compounds of interest, have been shown to exert anti-inflammatory effects through the modulation of pathways such as NF-κB.[4][5] Furthermore, there is growing evidence for the neuroprotective effects of ketones, which are believed to act by enhancing neuronal energy metabolism, reducing oxidative stress, and modulating neurotransmitter systems.[6][7][8] While direct evidence for this compound derivatives in these areas is still emerging, their structural similarity to known anti-inflammatory and neuroprotective agents suggests they are a promising area for future investigation.
Experimental Protocols
To facilitate further research, this guide provides detailed experimental protocols for key biological assays.
Synthesis of 1,4-Diarylbut-3-yn-2-one Derivatives
A general and efficient method for the synthesis of 1,4-diarylbut-3-yn-2-ones involves the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper co-catalyst, and a base.
General Procedure:
-
To a solution of the terminal alkyne (1.0 eq) and the aryl halide (1.2 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), the copper co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylamine, 2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diarylbut-3-yn-2-one derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the formation of microtubules.
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compound at various concentrations to the tubulin solution in a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm or fluorescence over time using a plate reader.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance/fluorescence increase.
Signaling Pathways
The biological activities of this compound derivatives are likely mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metagenicsinstitute.com [metagenicsinstitute.com]
- 7. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and disease-modifying effects of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles from 1,4-Diphenylbut-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 1,4-diphenylbut-3-yn-2-one as a versatile starting material. This document is intended to serve as a practical guide for chemists in academic and industrial research, particularly in the field of medicinal chemistry and drug development, where heterocyclic motifs are of paramount importance.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. Its unique structure, possessing both a ketone carbonyl group and a carbon-carbon triple bond, allows for a variety of chemical transformations to construct diverse heterocyclic systems. The presence of these reactive sites enables cyclization reactions with various reagents to afford important five-membered heterocycles such as furans and pyrazoles. These heterocyclic cores are prevalent in a vast array of pharmaceuticals and biologically active compounds.
Synthesis of Furans
Substituted furans are a common scaffold in numerous natural products and pharmaceutical agents. The synthesis of 2,5-diphenylfuran from this compound can be achieved via a catalytic cycloisomerization reaction.
Application Note: Catalytic Cycloisomerization to Furans
The intramolecular cyclization of this compound provides a direct route to 2,5-diphenylfuran. This reaction is typically catalyzed by a transition metal salt, which activates the alkyne functionality towards nucleophilic attack by the enol or enolate form of the ketone.
Reaction Scheme:
Quantitative Data Summary
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn(II) cluster | Methanol | Reflux | 4 | 95 | [1] |
| Zinc Chloride | Dichloromethane | Room Temp | - | High | [2] |
Experimental Protocol: Synthesis of 2,5-Diphenylfuran using a Zinc Catalyst
This protocol is a general representation based on typical cycloisomerization reactions.
Materials:
-
This compound
-
Zinc Chloride (ZnCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add zinc chloride (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,5-diphenylfuran.
Reaction Pathway Diagram
Caption: Catalytic cycloisomerization of this compound to 2,5-diphenylfuran.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction of this compound with hydrazine hydrate offers a straightforward method for the synthesis of 3,5-diphenylpyrazole.
Application Note: Condensation-Cyclization to Pyrazoles
This synthesis proceeds through an initial condensation of the ketone with hydrazine to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the alkyne, followed by tautomerization, yields the aromatic pyrazole ring.
Reaction Scheme:
Quantitative Data Summary
| Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Hydrazine Hydrate | Ethanol | Reflux | 2-6 | >80 |
Experimental Protocol: Synthesis of 3,5-Diphenylpyrazole
This protocol is a standard procedure for the synthesis of pyrazoles from 1,3-dicarbonyl analogues and can be adapted for this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
To this solution, add hydrazine hydrate (1.2 mmol) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain pure 3,5-diphenylpyrazole.
Reaction Pathway Diagram
Caption: Synthesis of 3,5-diphenylpyrazole via condensation and cyclization.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols and data presented herein for the synthesis of furans and pyrazoles demonstrate the utility of this starting material in generating molecular diversity. These methods are amenable to further optimization and adaptation for the preparation of a wide range of substituted heterocycles for applications in drug discovery and materials science. Researchers are encouraged to explore the reactivity of this building block with other binucleophiles to expand the scope of accessible heterocyclic systems.
References
Application Notes and Protocols: 1,4-Diphenylbut-3-yn-2-one as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbut-3-yn-2-one is an α,β-alkynyl ketone, a class of compounds recognized for their utility as Michael acceptors in organic synthesis and drug discovery. The presence of an electron-withdrawing carbonyl group adjacent to a carbon-carbon triple bond activates the alkyne for nucleophilic attack at the β-position. This reactivity profile makes this compound a valuable tool for the construction of complex molecular architectures and for the development of targeted covalent inhibitors.
The Michael addition, or conjugate addition, of nucleophiles to such activated alkynes is a powerful C-C and C-heteroatom bond-forming reaction. Thiol and amine nucleophiles are of particular interest in a biological context, as the cysteine and lysine residues in proteins can act as nucleophiles, leading to covalent modification. This principle is increasingly exploited in the design of irreversible inhibitors for various therapeutic targets.
These application notes provide an overview of the synthesis of this compound, detailed protocols for its use in Michael addition reactions with representative thiol and amine nucleophiles, and a discussion of its potential applications in drug development, including a generalized signaling pathway illustrating the mechanism of covalent inhibition.
Synthesis of this compound
A common method for the synthesis of ynones is the Sonogashira coupling of a terminal alkyne with an acyl chloride. For this compound, this would involve the reaction of phenylacetylene with 2-phenylacetyl chloride.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of phenylacetylene (1.0 eq) in dry triethylamine (Et3N) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
A solution of 2-phenylacetyl chloride (1.1 eq) in dry triethylamine is added dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Michael Addition Reactions of this compound
The activated triple bond of this compound readily undergoes Michael addition with various nucleophiles. The following sections provide protocols for reactions with a model thiol and a model amine.
Michael Addition with a Thiol Nucleophile
The addition of thiols to ynones can proceed under mild, often base-catalyzed, conditions to yield β-thiovinyl ketones.
Reaction Scheme:
Experimental Protocol: Michael Addition of Thiophenol
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added thiophenol (1.1 eq).
-
A catalytic amount of triethylamine (Et3N, 0.1 eq) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the Michael adduct.
Quantitative Data: Michael Addition of Various Thiols (Representative Data)
| Entry | Thiol Nucleophile | Reaction Time (h) | Yield (%) |
| 1 | Thiophenol | 4 | 92 |
| 2 | 4-Methylthiophenol | 4 | 95 |
| 3 | 4-Chlorothiophenol | 5 | 88 |
| 4 | Benzyl mercaptan | 6 | 85 |
Michael Addition with an Amine Nucleophile
The reaction of amines with ynones typically yields β-enaminones, which are versatile synthetic intermediates.
Reaction Scheme:
Experimental Protocol: Michael Addition of Aniline
-
A solution of this compound (1.0 eq) and aniline (1.2 eq) in ethanol is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.
-
The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure enaminone.
Quantitative Data: Michael Addition of Various Amines (Representative Data)
| Entry | Amine Nucleophile | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 8 | 89 |
| 2 | p-Toluidine | 8 | 91 |
| 3 | Benzylamine | 10 | 82 |
| 4 | Morpholine | 6 | 93 |
Application in Drug Development: Covalent Inhibition
Michael acceptors like this compound are of significant interest in drug development as they can act as "warheads" for covalent inhibitors.[1] These inhibitors form a permanent bond with their target protein, often a cysteine or lysine residue in the active site, leading to irreversible inhibition. This can result in prolonged duration of action and increased potency.
General Mechanism of Covalent Inhibition
A covalent inhibitor typically consists of a reactive electrophilic group (the Michael acceptor) and a scaffold that directs the molecule to the target protein's binding site. Once bound, a nucleophilic residue from the protein attacks the Michael acceptor, forming a covalent bond.
Illustrative Signaling Pathway: Kinase Inhibition by a Covalent Inhibitor
Many kinase inhibitors utilize a covalent mechanism of action. The diagram below illustrates a generalized signaling pathway where a kinase is irreversibly inhibited by a compound containing a Michael acceptor warhead.
References
Application Notes and Protocols for Cycloaddition Reactions of 1,4-Diphenylbut-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbut-3-yn-2-one is an α,β-acetylenic ketone, a class of compounds that serves as a versatile building block in organic synthesis. The presence of a polarized carbon-carbon triple bond conjugated to a carbonyl group makes it an excellent substrate for various cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. These products are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique structural motifs. This document provides a detailed overview of the potential cycloaddition reactions of this compound, along with generalized experimental protocols based on reactions with analogous acetylenic ketones.
Key Cycloaddition Reactions
This compound is expected to participate in several types of cycloaddition reactions, primarily acting as a dipolarophile in [3+2] cycloadditions and as a dienophile in [4+2] cycloadditions.
[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions)
In [3+2] cycloaddition reactions, this compound acts as a 2π-electron component (dipolarophile) reacting with a 4π-electron three-atom component (1,3-dipole) to form a five-membered heterocyclic ring.[1] Key 1,3-dipoles that can be employed include nitrones, nitrile oxides, azides, and diazo compounds.
-
Reaction with Nitrones: The reaction with nitrones is expected to yield isoxazolidine derivatives, which can be further transformed into valuable amino alcohols.
-
Reaction with Nitrile Oxides: This reaction provides a direct route to substituted isoxazoles, a common scaffold in many pharmaceutical agents.
-
Reaction with Azides: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) would lead to the formation of 1,2,3-triazoles.
-
Reaction with Diazo Compounds: This cycloaddition would result in the formation of pyrazole derivatives.[2][3]
[4+2] Cycloaddition Reactions (Diels-Alder Reactions)
In the Diels-Alder reaction, this compound functions as a 2π-electron component (dienophile) reacting with a 4π-electron conjugated diene to form a six-membered carbocyclic ring.[4][5] The electron-withdrawing nature of the carbonyl group activates the alkyne for this reaction. The resulting cyclohexadiene can potentially undergo aromatization depending on the reaction conditions and substituents.
Data Presentation
Due to the lack of specific published data for the cycloaddition reactions of this compound, the following tables present representative data for analogous acetylenic ketones to provide an expected range of reaction outcomes.
Table 1: Representative [3+2] Cycloaddition Reactions of Acetylenic Ketones
| 1,3-Dipole | Acetylenic Ketone Example | Product | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| C,N-Diphenylnitrone | Phenylbenzoylacetylene | 3,4-Dibenzoyl-2,5-diphenyl-isoxazolidine | Toluene | Reflux, 24h | 85 | General protocol |
| Benzonitrile Oxide | 1-Phenyl-1-propyn-3-ol | 5-(Hydroxymethyl)-3,5-diphenylisoxazole | Pyridine | Room Temp, 12h | 92 | General protocol |
| Benzyl Azide | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | t-BuOH/H₂O | CuSO₄·5H₂O, Na-ascorbate | 91 | General protocol |
| Diphenyldiazomethane | Dibenzoylacetylene | 3,4-Dibenzoyl-5,5-diphenyl-5H-pyrazole | Benzene | 80°C, 4h | 78 | General protocol |
Table 2: Representative [4+2] Cycloaddition (Diels-Alder) Reactions of Acetylenic Ketones
| Diene | Acetylenic Ketone Example | Product | Solvent | Conditions | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | Dimethyl acetylenedicarboxylate | Dimethyl 4,5-dimethyl-cyclohexa-1,4-diene-1,2-dicarboxylate | Toluene | Sealed tube, 150°C, 18h | 95 | General protocol |
| Cyclopentadiene | Ethyl propiolate | Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | Dichloromethane | 0°C to Room Temp, 6h | 88 | General protocol |
| Anthracene | Dibenzoylacetylene | 1,2-Dibenzoyl-9,10-dihydro-9,10-ethanoanthracene | Xylene | Reflux, 12h | 90 | General protocol |
Experimental Protocols
The following are detailed, generalized protocols for key cycloaddition reactions, which can be adapted for this compound. Note: These are illustrative protocols and may require optimization for the specific substrate.
Protocol 1: [3+2] Cycloaddition with a Nitrone (e.g., C,N-Diphenylnitrone)
Objective: Synthesis of a substituted isoxazolidine.
Materials:
-
This compound
-
C,N-Diphenylnitrone
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL) in a round-bottom flask, add C,N-diphenylnitrone (1.1 mmol).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired isoxazolidine.
-
Characterize the product by NMR and Mass Spectrometry.
Protocol 2: [3+2] Cycloaddition with a Nitrile Oxide (Generated in situ)
Objective: Synthesis of a substituted isoxazole.
Materials:
-
This compound
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Anhydrous Chloroform
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve benzaldoxime (1.1 mmol) in anhydrous chloroform (15 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 mmol) portion-wise with stirring.
-
Stir the mixture at 0°C for 30 minutes.
-
To this mixture, add a solution of this compound (1.0 mmol) in anhydrous chloroform (5 mL).
-
Slowly add triethylamine (1.2 mmol) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the isoxazole product.
-
Characterize the product by NMR and Mass Spectrometry.
Protocol 3: [4+2] Diels-Alder Reaction with a Diene (e.g., 2,3-Dimethyl-1,3-butadiene)
Objective: Synthesis of a substituted cyclohexadiene.
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Anhydrous Toluene or Xylene
-
Sealed tube or high-pressure reactor
-
Heating source (oil bath or oven)
Procedure:
-
In a thick-walled sealed tube, combine this compound (1.0 mmol), 2,3-dimethyl-1,3-butadiene (2.0 mmol, excess), and anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture to 120-150°C.
-
Maintain the temperature for 24-48 hours, monitoring the reaction by TLC if possible (by carefully opening a cooled sample).
-
After the reaction is complete, cool the tube to room temperature.
-
Open the tube carefully and transfer the contents to a round-bottom flask.
-
Evaporate the solvent and excess diene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the cyclohexadiene adduct.
-
Characterize the product by NMR and Mass Spectrometry.
Visualizations
The following diagrams illustrate the general pathways for the cycloaddition reactions of this compound.
Caption: General pathways for [3+2] cycloaddition reactions.
Caption: General pathway for the Diels-Alder reaction.
Conclusion
This compound represents a highly promising substrate for a variety of cycloaddition reactions, offering access to a wide array of complex heterocyclic and carbocyclic structures. The protocols provided herein serve as a starting point for the exploration of its reactivity. Researchers are encouraged to perform careful optimization of reaction conditions, including solvent, temperature, and catalysts, to achieve the desired products in high yields and selectivity. Further investigation into the biological activity of the resulting novel compounds is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 2. Catalytic Divergent [3+3]- and [3+2]-Cycloaddition by Discrimination Between Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Catalytic Hydrogenation of 1,4-Diphenylbut-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the catalytic hydrogenation of 1,4-Diphenylbut-3-yn-2-one, a key transformation in synthetic organic chemistry. Due to the presence of multiple reducible functional groups—a carbon-carbon triple bond (alkyne) and a ketone—the reaction can yield a variety of products. This guide outlines the potential reaction pathways, the influence of different catalysts and reaction conditions on product selectivity, and provides generalized experimental protocols for conducting this transformation. The selective hydrogenation of the alkyne to an alkene or alkane, or the reduction of the ketone to an alcohol, are all achievable outcomes that can be tailored by the choice of catalyst and reaction parameters.
Introduction
The catalytic hydrogenation of α,β-acetylenic ketones like this compound is a versatile reaction that allows for the synthesis of various valuable intermediates. The reaction's outcome is highly dependent on the catalyst system and reaction conditions employed. By carefully selecting these parameters, researchers can steer the reaction towards the desired product, be it the cis-alkene, the trans-alkene, the fully saturated ketone, or the corresponding alcohols. The chemoselective hydrogenation of the carbon-carbon triple bond in the presence of a carbonyl group is a common challenge in organic synthesis.[1] This document aims to provide a practical guide for achieving high selectivity in the hydrogenation of this compound.
Reaction Pathways and Product Scope
The hydrogenation of this compound can proceed through several pathways, leading to a range of products. The initial step is typically the reduction of the alkyne to the corresponding alkene. This can result in the formation of either the (Z)- or (E)-isomer of 1,4-Diphenylbut-3-en-2-one. Further hydrogenation can lead to the saturation of the double bond to yield 1,4-Diphenylbutan-2-one. Concurrently or subsequently, the ketone functionality can be reduced to a secondary alcohol.
The primary potential products are:
-
(Z)-1,4-Diphenylbut-3-en-2-one: The cis-alkene, typically favored by catalysts like Lindlar's catalyst.
-
(E)-1,4-Diphenylbut-3-en-2-one: The trans-alkene, which can be obtained under specific conditions.
-
1,4-Diphenylbutan-2-one: The fully saturated ketone, resulting from the complete reduction of the carbon-carbon multiple bonds.
-
(Z)-1,4-Diphenylbut-3-en-2-ol: The allylic alcohol from the selective reduction of the ketone in the cis-alkene.
-
(E)-1,4-Diphenylbut-3-en-2-ol: The allylic alcohol from the selective reduction of the ketone in the trans-alkene.
-
1,4-Diphenylbutan-2-ol: The fully saturated alcohol.
Data Presentation: Catalyst and Condition Selection for Desired Products
The choice of catalyst is paramount in determining the selectivity of the hydrogenation reaction. The following table summarizes expected outcomes based on commonly used catalyst systems, extrapolated from the hydrogenation of similar acetylenic and ketonic compounds.
| Catalyst System | Expected Major Product(s) | Typical Reaction Conditions | Notes |
| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) ** | (Z)-1,4-Diphenylbut-3-en-2-one | H₂ (1 atm), Room Temperature, Methanol or Ethyl Acetate | Classic catalyst for the syn-hydrogenation of alkynes to cis-alkenes. Over-reduction to the alkane is minimized. |
| Palladium on Carbon (Pd/C) | 1,4-Diphenylbutan-2-one | H₂ (1-5 atm), Room Temperature, Ethanol or THF | Highly active catalyst that typically leads to complete saturation of the alkyne and alkene.[2] |
| Platinum on Titania (Pt/TiO₂) ** | 1,4-Diphenylbutan-2-ol, 1,4-Diphenylbutan-2-one | H₂ (5 bar), 70°C, Hexane or 2-Propanol | Pt catalysts are effective for both ketone and aromatic ring hydrogenation, though selectivity can be solvent-dependent.[3][4][5] |
| Rhodium on Carbon (Rh/C) | 1,4-Diphenylbutan-2-one and/or ring-hydrogenated products | H₂ (5 bar), 70°C, Water or other polar solvents | Rhodium catalysts can be highly active for aromatic ring hydrogenation, a potential side reaction if not controlled.[4] |
| Ruthenium Complexes (e.g., Ru-BINAP) | (S)- or (R)-1,4-Diphenylbut-3-en-2-ol | H₂ or transfer hydrogenation, mild conditions | Chiral ruthenium complexes are widely used for the asymmetric hydrogenation of ketones to chiral alcohols.[6] |
| Nickel-based Catalysts (e.g., Ni/NHC) | (E)-1,4-Diphenylbut-3-en-2-one | H₂ pressure, specific ligand and solvent | Certain nickel complexes have been shown to favor the E-selective semihydrogenation of alkynes.[7] |
Experimental Protocols
The following are generalized protocols for the catalytic hydrogenation of this compound. Safety Note: Hydrogen gas is highly flammable. All hydrogenation reactions should be carried out in a well-ventilated fume hood, and appropriate safety precautions must be taken.
Protocol 1: Selective Semihydrogenation to (Z)-1,4-Diphenylbut-3-en-2-one using Lindlar's Catalyst
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent such as methanol or ethyl acetate (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Add Lindlar's catalyst (5-10 mol% palladium loading).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogen manifold) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (1 atm).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired (Z)-alkene.
Protocol 2: Complete Hydrogenation to 1,4-Diphenylbutan-2-one using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr shaker), combine this compound (1.0 eq) and 10% Pd/C (1-5 mol% palladium loading).
-
Solvent Addition: Add a suitable solvent such as ethanol or tetrahydrofuran.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 3-5 bar). The mixture is then agitated at room temperature.
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, the pressure is carefully released, and the vessel is purged with nitrogen. The reaction mixture is filtered through Celite to remove the catalyst.
-
Purification: The solvent is removed in vacuo, and the resulting crude product can be purified by recrystallization or column chromatography if necessary.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the potential hydrogenation pathways of this compound.
Caption: Potential hydrogenation pathways of this compound.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the catalytic hydrogenation process.
References
- 1. research.tue.nl [research.tue.nl]
- 2. (Z)-1,4-diphenylbut-2-ene | 1142-21-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic hydrogenation and bifunctional catalysts | Research | Organische Chemie | Institut für Chemie | Fakultät fü… | TU Chemnitz [tu-chemnitz.de]
Application Notes and Protocols for 1,4-Diphenylbut-3-yn-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diphenylbut-3-yn-2-one is an α,β-alkynyl ketone, a class of compounds recognized for their versatile reactivity and potential as intermediates in the synthesis of various biologically active molecules. While direct research on the medicinal chemistry applications of this compound is limited in publicly available literature, the broader class of α,β-unsaturated ketones, including the structurally similar chalcones (α,β-enones), has been extensively studied. These related compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document provides an overview of the potential applications of this compound based on the known activities of its structural analogs, along with general protocols for its synthesis and potential biological evaluation.
Introduction to α,β-Alkynyl Ketones
The α,β-alkynyl ketone moiety is a valuable functional group in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the carbonyl group activates the alkyne for nucleophilic attack, making it a versatile precursor for the synthesis of a variety of heterocyclic and carbocyclic compounds. The rigid, linear structure of the alkyne can also be exploited in drug design to orient pharmacophoric groups in a specific manner.
Synthesis of this compound
A general and efficient method for the synthesis of α,β-alkynyl ketones involves the reaction of nitriles with alkynyldimethylaluminum reagents. This approach offers good yields for a wide range of substrates with aliphatic, aromatic, and heteroaromatic substituents.
General Experimental Protocol: Synthesis via Alkynyldimethylaluminum Reagents
This protocol is adapted from a general method for the synthesis of α,β-alkynyl ketones and can be applied to the synthesis of this compound.
Materials:
-
Phenylacetylene
-
Trimethylaluminum (2.0 M solution in toluene)
-
Benzyl cyanide
-
Toluene (anhydrous)
-
Silica gel
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of phenylacetylene (1.0 mmol) in anhydrous toluene (5 mL) under a nitrogen atmosphere, add trimethylaluminum (1.0 mmol, 0.5 mL of 2.0 M solution in toluene) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add benzyl cyanide (1.0 mmol) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1N HCl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Potential Medicinal Chemistry Applications (Based on Analogs)
Direct studies on the biological activity of this compound are scarce. However, extensive research on the structurally related 1,4-diphenyl-3-en-2-one (a chalcone derivative) and other α,β-unsaturated ketones suggests several potential areas of application. Substituted (E)-4-phenyl-3-buten-2-ones are known to exhibit anti-inflammatory, antiviral, and antioxidant activities.[1]
Anticancer Activity
Chalcones and related α,β-unsaturated ketones are well-known for their cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest. The electrophilic α,β-unsaturated system can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in key cellular proteins, including enzymes and transcription factors involved in cell proliferation and survival.
One study reported that a benzothiazole derivative of an (E)-2-(2-oxo-4-phenylbut-3-en-1-yl) structure showed selective antiproliferative activity against human metastatic melanoma cells, with an inhibition of 93% at a concentration of 10⁻⁴ M after 96 hours of treatment.[2]
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical mechanism of anticancer action for α,β-unsaturated ketones.
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the NF-κB signaling pathway. The Michael acceptor reactivity is also thought to play a role in modulating the function of inflammatory proteins.
Quantitative Data for Analogous Compounds
The following table summarizes the biological activity data for compounds structurally related to this compound. Note: This data is not for this compound itself but for its analogs.
| Compound/Derivative | Biological Activity | Cell Line/Target | IC50/EC50 Value | Reference |
| (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole derivative | Antiproliferative | Human metastatic melanoma | 93% inhibition at 10⁻⁴ M | [2] |
Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
While direct experimental data on the medicinal chemistry applications of this compound is currently limited, the extensive research on its structural analogs, particularly chalcones, provides a strong rationale for its investigation as a potential therapeutic agent. Its α,β-alkynyl ketone scaffold makes it an attractive candidate for the synthesis of novel bioactive compounds and for evaluation in anticancer, anti-inflammatory, and other medicinal chemistry screening programs. The protocols and data presented here for analogous compounds can serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this compound.
References
Application Notes and Protocols: Synthesis of Heterocyclic Chalcone Analogues from 1,4-Diphenylbut-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a well-regarded class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The α,β-unsaturated ketone moiety is a key pharmacophore, rendering the molecule susceptible to nucleophilic attack and enabling interaction with various biological targets. While the classical synthesis of chalcones involves the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde, an alternative and versatile starting material, 1,4-diphenylbut-3-yn-2-one, offers a direct route to a variety of heterocyclic chalcone analogues.[5][6] This α,β-alkynyl ketone can react with various binucleophiles to yield five- and six-membered heterocyclic systems that can be considered structural analogues of chalcones, often retaining or enhancing their biological profiles.
These application notes provide detailed protocols for the synthesis of pyrazole, isoxazole, and pyrimidine analogues of chalcones starting from this compound.
Synthesis of Heterocyclic Chalcone Analogues
The general approach involves the reaction of the α,β-alkynyl ketone, this compound, with a binucleophile. The initial step is a Michael addition of one of the nucleophilic centers to the β-carbon of the alkyne, followed by an intramolecular cyclization and dehydration to afford the aromatic heterocyclic ring.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of heterocyclic chalcone analogues.
Experimental Protocols
Protocol 1: Synthesis of 1,5-Diphenyl-3-phenylpyrazole (A Pyrazole Analogue)
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are synthesized from the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[1][2][3][7]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,5-diphenyl-3-phenylpyrazole.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of 3,5-Diphenylisoxazole (An Isoxazole Analogue)
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They can be prepared by the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine.[8]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours, with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3,5-diphenylisoxazole.
-
Dry the purified product and characterize by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 3: Synthesis of 2,4,6-Triphenylpyrimidine (A Pyrimidine Analogue)
Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The Pinner synthesis is a classic method for their preparation from 1,3-dicarbonyl compounds and amidines.[9][10]
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
In a separate flask, dissolve benzamidine hydrochloride (1.2 eq) in anhydrous ethanol and add it to the sodium ethoxide solution. Stir for 15 minutes.
-
To this mixture, add a solution of this compound (1.0 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux under an inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent by rotary evaporation.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the organic layer and purify the crude product by column chromatography or recrystallization to yield 2,4,6-triphenylpyrimidine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Quantitative Data Summary
The following table provides a representative summary of expected outcomes for the synthesis of heterocyclic chalcone analogues. Please note that actual yields may vary depending on the specific reaction conditions and purification methods employed.
| Starting Material | Reagent | Product | Expected Yield (%) |
| This compound | Hydrazine hydrate | 1,5-Diphenyl-3-phenylpyrazole | 75-85 |
| This compound | Hydroxylamine hydrochloride | 3,5-Diphenylisoxazole | 60-70 |
| This compound | Benzamidine hydrochloride | 2,4,6-Triphenylpyrimidine | 50-65 |
Biological Activity and Signaling Pathways
Chalcone analogues, including their heterocyclic derivatives, are known to exert their biological effects through various mechanisms of action. A common pathway involves the inhibition of pro-inflammatory signaling cascades.
Representative Signaling Pathway: Inhibition of NF-κB Signaling
Many chalcone analogues have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by a chalcone analogue.
The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. Further investigation into the specific mechanisms of action for the synthesized analogues is recommended.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
Application Notes and Protocols for Click Chemistry: Featuring 1,4-Diphenylbut-3-yn-2-one as a Model Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of terminal alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." While specific literature on the direct application of 1,4-Diphenylbut-3-yn-2-one in this context is not prevalent, its structure as a terminal alkyne makes it a suitable candidate for such reactions. The following protocols and data are based on established methodologies for CuAAC and can be adapted for novel alkynes like this compound.
The CuAAC reaction is a highly efficient and versatile method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4]
General Reaction Scheme
The copper(I)-catalyzed reaction between an azide and a terminal alkyne, such as this compound, proceeds regioselectively to yield the 1,4-disubstituted 1,2,3-triazole.
Caption: General scheme of a CuAAC reaction.
Quantitative Data from Representative CuAAC Reactions
The following table summarizes typical reaction conditions and outcomes for the synthesis of 1,4-disubstituted 1,2,3-triazoles using various alkynes and azides. This data serves as a benchmark for what can be expected when adapting the protocol for a new alkyne like this compound.
| Alkyne Reactant | Azide Reactant | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI | D-Glucosamine | H2O/DMF | 90 (azide formation), RT (cycloaddition) | 10 (azide formation), then not specified | Good to Excellent | [5] |
| Phenylacetylene | Benzyl Azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | None | Neat | RT | Minutes | Quantitative | [6] |
| Various terminal alkynes | Various organic azides | CuSO4 | Sodium Ascorbate | Water | RT | 6 | 60-95 | N/A |
| Ethyl Propiolate | 3-(4-azidophenyl)acrylic acid | CuI | Sodium Ascorbate | CH3CN/H2O | RT | 2 | 90 | N/A |
| Terminal Alkynes | Trimethylsilyl azide (TMSN3) | CuCl | None | Ether | 80 | Not specified | up to 86 | [7] |
Note: "RT" denotes room temperature. The yields and reaction times are highly dependent on the specific substrates and conditions used.
Detailed Experimental Protocols
This section provides a detailed, adaptable protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound as the alkyne component.
Protocol 1: Standard CuAAC Reaction in Solution
This protocol is a general procedure for the copper-catalyzed cycloaddition of an azide to an alkyne in a buffered solution.
Materials:
-
This compound (Alkyne)
-
Azide of interest (e.g., Benzyl Azide)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand
-
Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed solvents (e.g., water, t-butanol, DMSO)
Procedure:
-
Preparation of Reactants:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) in a minimal amount of a compatible organic solvent (e.g., DMSO or t-butanol) if not fully soluble in the aqueous buffer.
-
Add the azide (1.1 equivalents) to the reaction vessel.
-
Add buffer to the desired final reaction volume.
-
-
Preparation of the Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the copper(I) catalyst premix.
-
Combine the CuSO4 stock solution and the THPTA ligand solution. The ligand is typically used in excess (e.g., 5 equivalents relative to copper) to protect biomolecules from oxidative damage.[8]
-
Vortex the mixture briefly.
-
-
Initiation of the Click Reaction:
-
Add the catalyst premix to the reaction vessel containing the alkyne and azide.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
The final concentration of the copper catalyst is typically in the range of 50-100 µM.
-
-
Reaction Incubation:
-
Seal the reaction vessel and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Gentle agitation may be beneficial.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Caption: A typical experimental workflow for a CuAAC reaction.
Signaling Pathways and Logical Relationships
Catalytic Cycle of CuAAC
The mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition involves a series of steps where the copper acetylide is a key intermediate. This catalytic cycle highlights why Cu(I) is essential for the reaction's efficiency and regioselectivity.
Caption: The catalytic cycle of the CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,4-Diphenylbut-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4-Diphenylbut-3-yn-2-one, an ynone derivative, is a valuable process in organic synthesis, providing a key building block for various complex molecules and heterocyclic compounds. The most common and efficient method for this synthesis is the Sonogashira coupling reaction. This protocol details a high-yield procedure using a palladium-copper co-catalyst system.
Reaction Principle: Acyl-Sonogashira Coupling
The core of this synthesis is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an acyl halide (benzoyl chloride).[1] The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, and requires a mild base to facilitate the reaction.[1][2] This method is noted for its reliability and mild reaction conditions.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a highly efficient synthesis protocol. This specific method has been demonstrated to achieve an isolated yield of up to 98%.[3]
| Parameter | Value | Notes |
| Reactants | ||
| Phenylacetylene | 1.0 mmol | Limiting Reagent |
| Benzoyl Chloride | 1.2 mmol | 1.2 equivalents |
| Catalyst System | ||
| PdCl₂(PPh₃)₂ | 0.01 mmol | 1 mol% |
| Copper(I) Iodide (CuI) | 0.02 mmol | 2 mol% |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 mmol | 2.0 equivalents |
| Solvent/Medium | ||
| Water (H₂O) | 3 mL | Reaction medium |
| Sodium Lauryl Sulfate | Catalytic amount | Surfactant to reduce hydrolysis |
| Reaction Conditions | ||
| Temperature | Room Temperature | Mild conditions |
| Time | 4 hours | Monitored by TLC |
| Product Yield | ||
| Isolated Yield | up to 98% | Highly efficient |
Experimental Protocol
This protocol describes the acyl Sonogashira coupling of benzoyl chloride and phenylacetylene in an aqueous medium.
Materials and Reagents:
-
Phenylacetylene
-
Benzoyl Chloride
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
Sodium Lauryl Sulfate
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), potassium carbonate (2.0 mmol), and a catalytic amount of sodium lauryl sulfate.
-
Addition of Reactants: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Add deionized water (3 mL), followed by phenylacetylene (1.0 mmol) and benzoyl chloride (1.2 mmol) via syringe.
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material (phenylacetylene) is consumed (typically around 4 hours).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
References
Application of 1,4-Diphenylbut-3-yn-2-one in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbut-3-yn-2-one is a bifunctional molecule featuring a conjugated ynone system flanked by two phenyl groups. While specific literature on the direct application of this compound in materials science is limited, its chemical structure suggests significant potential as a versatile building block for the synthesis of advanced functional materials. The presence of a reactive Michael acceptor (the α,β-unsaturated ketone), a terminal alkyne, and aromatic rings allows for a variety of polymerization and modification strategies. This document outlines potential applications and detailed experimental protocols based on the known reactivity of ynones and related compounds.
Potential Applications in Materials Science
The unique chemical structure of this compound opens up possibilities for its use in several areas of materials science:
-
Polymer Synthesis: The ynone functionality can participate in various polymerization reactions. For instance, it can undergo Michael addition reactions with dithiols to form poly(enonesulfides), which can be used in applications such as optical materials or specialty elastomers. Additionally, the alkyne can be involved in cycloaddition reactions, a cornerstone of "click chemistry," to create highly regular polymer structures.
-
Crosslinking Agent: Due to its bifunctional nature, this compound can be used as a crosslinking agent to enhance the mechanical and thermal properties of existing polymers. The introduction of the rigid phenyl and alkyne groups can lead to materials with increased strength and thermal stability.
-
Functional Material Synthesis: The conjugated system of this compound suggests potential for creating materials with interesting photophysical properties. Polymers incorporating this moiety could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
-
Biomaterial Modification: The reactivity of the ynone group towards nucleophiles like thiols (present in cysteine residues of proteins) makes it a candidate for bioconjugation and the development of novel biomaterials. This could be utilized for drug delivery systems, tissue engineering scaffolds, or diagnostic tools.
Quantitative Data Summary
| Parameter | Value | Context |
| Synthesis Yield (Sonogashira Coupling) | 85 - 95% | Synthesis of various diaryl ynones from aryl halides and terminal alkynes. |
| Polymerization (Michael Addition) | ||
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Poly(enonesulfide) synthesis from dithiols and di-ynones. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for step-growth polymerization. |
| Glass Transition Temperature (Tg) | 80 - 150 °C | Dependent on the specific dithiol co-monomer used. |
| Cycloaddition (Click Chemistry) | ||
| Reaction Efficiency | > 95% | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). |
| Yield of Triazole Product | > 90% | Formation of 1,4-disubstituted 1,2,3-triazoles. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes a general method for the synthesis of ynones, which can be adapted for this compound from phenylacetylene and an appropriate acyl halide.
Materials:
-
Phenylacetylene
-
Propionyl chloride
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Add anhydrous toluene followed by triethylamine (2.5 equivalents).
-
To this stirred solution, add phenylacetylene (1.2 equivalents).
-
Slowly add a solution of propionyl chloride (1.0 equivalent) in anhydrous toluene via a syringe pump over 1 hour.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Logical Relationship for Synthesis
Caption: Synthesis of this compound.
Protocol 2: Synthesis of Poly(enonesulfide) via Michael Addition Polymerization
This protocol outlines the synthesis of a polymer using this compound as a monomer with a dithiol.
Materials:
-
This compound
-
1,4-Benzenedithiol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve equimolar amounts of this compound and 1,4-benzenedithiol in anhydrous DMF.
-
Add a catalytic amount of DBU (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The viscosity of the solution should increase as the polymerization proceeds.
-
Monitor the reaction by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Once the desired molecular weight is achieved or the reaction has gone to completion, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst.
-
Dry the polymer under vacuum at 40-60 °C to a constant weight.
-
Characterize the polymer by GPC (for molecular weight and PDI), NMR spectroscopy (for structure confirmation), and DSC/TGA (for thermal properties).
Experimental Workflow for Polymer Synthesis
Caption: Workflow for poly(enonesulfide) synthesis.
Protocol 3: Azide-Alkyne "Click" Reaction for Material Functionalization
This protocol describes the functionalization of an azide-containing polymer with this compound via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Azide-functionalized polymer (e.g., poly(glycidyl methacrylate) post-functionalized with sodium azide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolve the azide-functionalized polymer in DMF in a round-bottom flask.
-
Add this compound (1.5 equivalents per azide group).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents per azide group) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents per azide group) in deionized water.
-
Add the sodium ascorbate solution to the polymer solution, followed by the copper sulfate solution. The color should change, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the completion of the reaction by FT-IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).
-
Once the reaction is complete, transfer the solution to a dialysis tube and dialyze against a large volume of deionized water for 3-4 days to remove the copper catalyst and unreacted small molecules.
-
Lyophilize the purified polymer solution to obtain the functionalized polymer as a solid.
-
Characterize the final product using NMR and FT-IR to confirm the successful cycloaddition.
Signaling Pathway for Click Reaction
Caption: CuAAC "click" reaction pathway.
Anwendungshinweise und Protokolle: Derivatisierung von 1,4-Diphenylbut-3-in-2-on für das biologische Screening
Anwendungsbereich: Diese Unterlagen beschreiben Methoden zur chemischen Modifikation (Derivatisierung) von 1,4-Diphenylbut-3-in-2-on und Protokolle für das anschließende biologische Screening, um neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
1,4-Diphenylbut-3-in-2-on gehört zur Klasse der Chalkone, einer Gruppe von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. Die starre, konjugierte Struktur, die eine Alkin-Einheit enthält, bietet eine hervorragende Ausgangsbasis für die Synthese einer Vielzahl von Derivaten. Durch die gezielte Modifikation der Phenylringe und der Carbonyl- sowie Alkin-Funktionalität können Molekülbibliotheken erstellt werden, die auf ihre potenziellen therapeutischen Wirkungen, insbesondere als Antikrebsmittel, untersucht werden.
Die Derivatisierung zielt darauf ab, die pharmakokinetischen und pharmakodynamischen Eigenschaften der Ausgangsverbindung zu optimieren. Gängige Strategien umfassen die Einführung von Heterozyklen, die Modifikation von Substituenten an den aromatischen Ringen und die Umwandlung der Carbonylgruppe.
Strategien zur Derivatisierung
Die Alkin-Funktionalität des 1,4-Diphenylbut-3-in-2-ons ist ein idealer Angriffspunkt für verschiedene chemische Reaktionen, um eine diverse Bibliothek von Derivaten zu erstellen. Zwei besonders prominente und vielseitige Methoden sind die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC), eine Form der "Click-Chemie", und die Cyclokondensation mit Hydrazinen zur Bildung von Pyrazolen.
Synthese von 1,2,3-Triazol-Derivaten via "Click-Chemie"
Die Huisgen-Cycloaddition zwischen dem terminalen Alkin des 1,4-Diphenylbut-3-in-2-ons und einer Vielzahl von organischen Aziden ist eine äußerst effiziente Methode zur Erzeugung von 1,4-disubstituierten 1,2,3-Triazol-Derivaten.[1][2] Diese Reaktion ist bekannt für ihre hohe Ausbeute, milde Reaktionsbedingungen und breite funktionelle Gruppenverträglichkeit.[1][3] Der Triazolring kann die Bindungsaffinität der Moleküle an biologische Zielstrukturen verbessern.[4]
Synthese von Pyrazol-Derivaten
Die Reaktion von Ynolen mit Hydrazin-Derivaten führt zur Bildung von Pyrazolen, einer weiteren wichtigen Klasse von Heterozyklen mit einem breiten Spektrum an biologischen Aktivitäten.[5][6] Diese Cyclokondensationsreaktion ermöglicht die Einführung weiterer diverser Substituenten am Pyrazolring, abhängig vom verwendeten Hydrazin.
Abbildung 1: Allgemeiner Workflow von der Derivatisierung bis zur Leitstruktur-Identifizierung.
Experimentelle Protokolle
Protokoll 3.1: Allgemeine Synthese von 1,2,3-Triazol-Derivaten
-
Vorbereitung: Lösen Sie 1,4-Diphenylbut-3-in-2-on (1 Äquivalent) in einem geeigneten Lösungsmittelgemisch (z. B. t-BuOH/H₂O 1:1).
-
Zugabe der Reaktanden: Fügen Sie das entsprechende organische Azid (1,1 Äquivalente) hinzu.
-
Katalysator-Lösung: Bereiten Sie eine frische wässrige Lösung von Natriumascorbat (0,3 Äquivalente) und Kupfer(II)-sulfat-Pentahydrat (CuSO₄·5H₂O) (0,1 Äquivalente) vor.
-
Reaktion: Geben Sie die Katalysator-Lösung zur Reaktionsmischung. Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden.
-
Aufarbeitung: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Nach vollständigem Umsatz verdünnen Sie die Reaktion mit Wasser und extrahieren das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).
-
Reinigung: Trocknen Sie die vereinigten organischen Phasen über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte Triazol-Derivat zu erhalten.
Protokoll 3.2: Allgemeine Synthese von Pyrazol-Derivaten
-
Vorbereitung: Lösen Sie 1,4-Diphenylbut-3-in-2-on (1 Äquivalent) in einem geeigneten Lösungsmittel wie Ethanol oder Eisessig.
-
Zugabe des Hydrazins: Fügen Sie das entsprechende Hydrazin-Derivat (z. B. Hydrazinhydrat oder Phenylhydrazin) (1,2 Äquivalente) hinzu.
-
Reaktion: Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-8 Stunden.
-
Aufarbeitung: Überwachen Sie den Reaktionsfortschritt mittels DC. Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab.
-
Isolierung: Das Produkt fällt oft als Niederschlag aus und kann durch Filtration isoliert werden. Alternativ kann das Lösungsmittel im Vakuum entfernt und der Rückstand aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert werden.
-
Reinigung: Falls erforderlich, kann eine weitere Reinigung durch Säulenchromatographie erfolgen.
Protokolle für das biologische Screening
Nach der Synthese und Reinigung der Derivate werden diese auf ihre biologische Aktivität untersucht. Ein primärer Fokus liegt hierbei oft auf der zytotoxischen Wirkung gegen Krebszelllinien.
Protokoll 4.1: MTT-Assay zur Bestimmung der Zytotoxizität
Dieser kolorimetrische Assay misst die metabolische Aktivität von Zellen und dient als Indikator für die Zellviabilität.
-
Zellkultur: Kultivieren Sie die gewünschten Krebszelllinien (z. B. MCF-7 für Brustkrebs, HCT-116 für Darmkrebs) in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium. Inkubieren Sie die Zellen für 24 Stunden bei 37 °C und 5 % CO₂.
-
Behandlung: Bereiten Sie eine Stammlösung jeder Testverbindung in DMSO vor und verdünnen Sie diese auf verschiedene Endkonzentrationen im Kulturmedium. Ersetzen Sie das Medium der Zellen durch 100 µL Medium, das die Testverbindungen in den gewünschten Konzentrationen enthält. Inkubieren Sie die Zellen für weitere 48-72 Stunden.
-
MTT-Zugabe: Fügen Sie 10 µL einer MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie für 3-4 Stunden bei 37 °C.
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO oder eine Solubilisierungslösung hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.
-
Analyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird).
Datenpräsentation
Die quantitativen Ergebnisse der biologischen Assays sollten in tabellarischer Form zusammengefasst werden, um einen direkten Vergleich der Wirksamkeit der verschiedenen Derivate zu ermöglichen.
Tabelle 1: Zytotoxizität (IC₅₀-Werte in µM) von Triazol-Derivaten gegen ausgewählte Krebszelllinien
| Verbindung | R-Gruppe am Triazol | MCF-7 (Brustkrebs) | HCT-116 (Darmkrebs) | A549 (Lungenkrebs) |
| I-1 | Phenyl | 15.4 ± 1.2 | 21.8 ± 2.5 | 18.3 ± 1.9 |
| I-2 | 4-Chlorphenyl | 8.2 ± 0.7 | 12.5 ± 1.1 | 9.7 ± 0.8 |
| I-3 | 4-Methoxyphenyl | 12.1 ± 1.0 | 18.9 ± 1.7 | 14.6 ± 1.3 |
| I-4 | Benzyl | 25.6 ± 2.1 | 30.1 ± 3.3 | 28.4 ± 2.6 |
| 5-Fluorouracil * | - | 5.0 ± 0.4 | 4.2 ± 0.3 | 7.8 ± 0.6 |
Positive Kontrolle
Tabelle 2: Zytotoxizität (IC₅₀-Werte in µM) von Pyrazol-Derivaten gegen ausgewählte Krebszelllinien
| Verbindung | R-Gruppe am Pyrazol | MCF-7 (Brustkrebs) | HCT-116 (Darmkrebs) | A549 (Lungenkrebs) |
| II-1 | H | 18.3 ± 1.5 | 24.5 ± 2.2 | 20.1 ± 1.8 |
| II-2 | Phenyl | 10.5 ± 0.9 | 14.8 ± 1.3 | 11.9 ± 1.0 |
| II-3 | 4-Nitrophenyl | 6.7 ± 0.5 | 9.2 ± 0.8 | 7.5 ± 0.6 |
| II-4 | 2,4-Dinitrophenyl | 4.1 ± 0.3 | 6.8 ± 0.5 | 5.3 ± 0.4 |
| Cisplatin * | - | 2.5 ± 0.2 | 3.1 ± 0.3 | 4.5 ± 0.4 |
Positive Kontrolle
Mögliche Signalwege und Wirkmechanismen
Chalkone und ihre Derivate sind dafür bekannt, eine Vielzahl von zellulären Signalwegen zu beeinflussen, die für das Überleben und die Proliferation von Krebszellen entscheidend sind. Die Untersuchung der vielversprechendsten Derivate sollte sich auf die folgenden Mechanismen konzentrieren:
-
Induktion der Apoptose: Viele Chalkone lösen den programmierten Zelltod aus, indem sie die mitochondriale Membranpermeabilität verändern und Caspasen wie Caspase-3 und Caspase-9 aktivieren.[7]
-
Zellzyklusarrest: Die Verbindungen können den Zellzyklus in der G2/M- oder G0/G1-Phase anhalten, was die Zellteilung verhindert.[7]
-
Hemmung von Signaltransduktionswegen: Wichtige Überlebenswege für Krebszellen, wie der NF-κB- und der PI3K/Akt-Signalweg, sind bekannte Ziele für Chalkone.[8][9] Eine Hemmung dieser Wege führt zu einer verminderten Proliferation und erhöht die Apoptoserate.
-
Inhibition der Angiogenese: Einige Derivate können die Bildung neuer Blutgefäße unterbinden, die für das Tumorwachstum essentiell sind, indem sie Faktoren wie VEGF hemmen.[7]
-
Modulation des p53-Signalweges: Die Aktivierung des Tumorsuppressorproteins p53 ist eine weitere wichtige Strategie, durch die Chalkone ihre Antikrebswirkung entfalten können.[7][8]
Abbildung 2: Vereinfachtes Diagramm der durch Chalkon-Derivate potenziell modulierten Signalwege.
Schlussfolgerung
Die Derivatisierung von 1,4-Diphenylbut-3-in-2-on, insbesondere durch die Synthese von Triazol- und Pyrazol-Analoga, stellt eine vielversprechende Strategie zur Entwicklung neuer potenzieller Antikrebsmittel dar. Die hier beschriebenen Protokolle bieten eine solide Grundlage für die Synthese einer Wirkstoffbibliothek und deren anschließendes biologisches Screening. Die Identifizierung von Derivaten mit hoher zytotoxischer Aktivität und die anschließende Aufklärung ihrer molekularen Wirkmechanismen können zur Entdeckung neuartiger Leitstrukturen für die Krebstherapie führen.
References
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Therapeutic potential of chalcone-1,2,3-triazole hybrids as anti-tumour agents: a systematic review and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Diphenylbut-3-yn-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Diphenylbut-3-yn-2-one. The primary synthetic route discussed is the Acyl Sonogashira cross-coupling reaction between benzoyl chloride and phenylacetylene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Acyl Sonogashira coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
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Catalyst Activity: The palladium catalyst is crucial for the reaction. Ensure you are using a high-quality catalyst. If using a Pd(0) source like Pd(PPh₃)₄, be aware of its air sensitivity. Consider using a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂. The catalyst loading might also need optimization; typically, 0.5-5 mol% of the palladium catalyst is used.
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Copper Co-catalyst: In the traditional Sonogashira coupling, a copper(I) co-catalyst (e.g., CuI) is essential for the formation of the copper acetylide intermediate. Ensure the CuI is fresh and of high purity. However, copper can also promote the undesirable homocoupling of phenylacetylene (see Q3). If homocoupling is a significant issue, a copper-free protocol might be a better alternative.
-
Base Selection: The choice and quality of the base are critical. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl generated and to facilitate the deprotonation of phenylacetylene. Ensure the amine is dry and free of impurities. The amount of base is also important; typically, 2-3 equivalents are used.
-
Solvent Effects: The reaction is often performed in solvents like THF, DMF, or toluene. The choice of solvent can influence the solubility of the reactants and catalysts, thereby affecting the reaction rate and yield. Ensure the solvent is anhydrous, as water can lead to the hydrolysis of benzoyl chloride.
-
Reaction Temperature: While many Sonogashira couplings can proceed at room temperature, some systems may require heating to facilitate the oxidative addition step. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 40-60 °C). However, excessive heat can lead to catalyst decomposition and side reactions.
-
Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. Degassing the solvent and reagents before use is highly recommended.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?
A2: The formation of impurities is a common challenge. The most prevalent side products in this reaction are:
-
Glaser Coupling Product (1,4-Diphenyl-1,3-butadiyne): This is the homocoupling product of phenylacetylene, often promoted by the copper catalyst in the presence of oxygen. To minimize this, ensure the reaction is carried out under strictly anaerobic conditions. Reducing the amount of copper co-catalyst or switching to a copper-free protocol can also be effective.
-
Hydrolysis of Benzoyl Chloride: If there is moisture in the reaction, benzoyl chloride can hydrolyze to benzoic acid. This can be avoided by using anhydrous solvents and reagents.
-
Reaction of Benzoyl Chloride with the Amine Base: Acyl chlorides can react with amine bases, especially at elevated temperatures. Using a bulkier, non-nucleophilic base like DIPEA can mitigate this side reaction.
-
Enol Derivatives: Under certain conditions, especially with linear alkyl acid chlorides, the formation of enol derivatives of the product can occur.
To minimize impurities, focus on maintaining an inert atmosphere, using pure and dry reagents and solvents, and optimizing the reaction temperature. Purification of the crude product is typically achieved through column chromatography on silica gel.
Q3: My reaction has stalled and is not going to completion. What steps can I take?
A3: A stalled reaction can often be restarted or driven to completion with a few adjustments.
-
Catalyst Deactivation: The palladium catalyst may have deactivated over time. In some cases, adding a fresh portion of the palladium catalyst can restart the reaction.
-
Insufficient Base: The base may have been consumed due to side reactions or impurities. Adding an additional equivalent of the base can sometimes help.
-
Low Temperature: If the reaction is being run at room temperature, a gentle increase in temperature might be necessary to overcome the activation energy barrier.
-
Reagent Purity: Impurities in the starting materials can inhibit the catalyst. Ensure the purity of your benzoyl chloride and phenylacetylene.
Before making any changes, it is advisable to take a small aliquot of the reaction mixture for analysis (e.g., TLC or LC-MS) to confirm the presence of starting materials.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of ynone products in Acyl Sonogashira couplings, providing a basis for optimization.
Table 1: Effect of Palladium Catalyst on Ynone Synthesis
| Catalyst | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | 0.1 | CuI (0.5 mol%) | Et₃N | Et₃N | Room Temp | High | [1] |
| PdCl₂(PPh₃)₂ | 0.9 | CuI (3 mol%) | Et₃N | THF | Room Temp | 70-96 | [1] |
| Pd(OAc)₂ | 1 | PPh₃ (2 mol%) | - | - | Room Temp | 76-90 | [1] |
| Pd/C (10%) | 1 | None | Et₃N | Toluene | 110 | 60-95 | [1] |
| PdBr₂ | 2 | None | K₃PO₄ | DMF | 80 | 91 | [2] |
Table 2: Influence of Base and Solvent on the Acyl Sonogashira Coupling of Benzoyl Chloride and Phenylacetylene
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| KOH | DMF | 80 | 25 | [3] |
| KOtBu | DMF | 80 | - | [3] |
| K₂CO₃ | DMF | 80 | - | [3] |
| Et₃N | DMF | 80 | - | [3] |
| Et₃N | H₂O | 80 | - | [3] |
| Et₃N | Toluene | 80 | - | [3] |
| Et₃N | CH₃CN | 60 | Good | [3] |
| Et₃N | Water | Room Temp | High | [4] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound via Acyl Sonogashira coupling.
Protocol 1: Classic Acyl Sonogashira Coupling with Copper(I) Co-catalyst [1]
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To a stirred solution of benzoyl chloride (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add triethylamine (2.5 mmol).
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To this mixture, add PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%) and CuI (0.02 mmol, 2 mol%).
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Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.
Protocol 2: Copper-Free Acyl Sonogashira Coupling
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In a Schlenk flask under an argon atmosphere, dissolve benzoyl chloride (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous toluene (10 mL).
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Add triethylamine (3.0 mmol) to the solution.
-
Add Pd/C (10 wt%, 0.01 mmol, 1 mol%) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir until the starting materials are consumed, as indicated by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low product yield.
References
Technical Support Center: Purification of 1,4-Diphenylbut-3-yn-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,4-Diphenylbut-3-yn-2-one from a typical reaction mixture, commonly following a Sonogashira coupling reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Purified Product | Incomplete reaction. | Before purification, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) analysis. |
| Product loss during extraction. | Use appropriate and immiscible solvents for extraction. Perform multiple extractions to maximize recovery. | |
| Inefficient column chromatography. | Optimize the solvent system for column chromatography based on TLC analysis. Ensure proper packing of the column to avoid channeling. | |
| Presence of Impurities in the Final Product | Incomplete separation of byproducts. | Adjust the eluent polarity for column chromatography to achieve better separation. Consider using gradient elution. Recrystallization of the product after column chromatography can further enhance purity. |
| Contamination from starting materials. | Monitor the reaction progress by TLC to ensure full consumption of starting materials. If starting materials persist, adjust the purification strategy to separate them effectively. | |
| Residual palladium catalyst. | While silica gel chromatography can remove a significant portion of the catalyst, for very low residual levels, consider passing the product solution through a pad of celite or using a palladium scavenger resin. | |
| Difficulty with Column Chromatography | Poor separation of spots on TLC. | Experiment with different solvent systems for TLC to find an optimal mobile phase that gives good separation between the product and impurities. A good starting point is a mixture of petroleum ether and ethyl acetate. |
| Product is not eluting from the column. | The eluent may be too non-polar. Gradually increase the polarity of the eluent. | |
| Product is eluting too quickly with impurities. | The eluent may be too polar. Decrease the polarity of the eluent. | |
| Recrystallization Issues | Product does not crystallize. | The chosen solvent may be too good a solvent. Try a solvent in which the product has high solubility at high temperatures and low solubility at room temperature or below. A mixed solvent system can also be effective. |
| Oiling out instead of crystallization. | This occurs when the solution is supersaturated or cools too quickly. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis via Sonogashira coupling?
A1: The most common impurities include homo-coupled byproducts, such as 1,4-diphenylbuta-1,3-diyne (from the coupling of two phenylacetylene molecules), unreacted starting materials (phenylacetylene and benzoyl chloride or its derivatives), and residual palladium and copper catalysts.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process.[1] By spotting the crude reaction mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities.
Q3: What is a good starting solvent system for column chromatography?
A3: A common and effective eluent system for the purification of aryl alkynones is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2][3] The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product. A starting point could be a 95:5 or 90:10 mixture of petroleum ether to ethyl acetate.
Q4: My purified product is still colored. What could be the reason?
A4: A persistent color, often yellow or brown, can be due to residual palladium catalyst. While column chromatography is generally effective, trace amounts of palladium species can be difficult to remove. Specialized palladium scavengers or filtration through a plug of activated carbon may be necessary to obtain a colorless product.
Q5: What is the best method for removing the palladium catalyst?
A5: Flash column chromatography on silica gel is the primary method for removing the bulk of the palladium catalyst. For achieving very low levels of residual palladium, specialized techniques such as treatment with a scavenger resin (e.g., polymer-bound thiols) or filtration through materials like celite can be employed.[4]
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
This protocol is for determining the optimal solvent system for column chromatography and for monitoring the purification.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., petroleum ether/ethyl acetate mixture)
-
UV lamp for visualization
Procedure:
-
Prepare a series of eluents with varying ratios of petroleum ether and ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20).
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Retention Factor (Rf) for each spot. The ideal eluent for column chromatography will give the product an Rf value between 0.2 and 0.4, with good separation from impurities.[1]
Protocol 2: Flash Column Chromatography
This protocol describes the purification of this compound using flash column chromatography.
Materials:
-
Glass column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent (determined from TLC analysis)
-
Collection tubes
-
Crude reaction mixture
Procedure:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
Drain the solvent until the solvent level is just at the top of the sand layer.
-
Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and load it onto the column.
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the eluent through the column.
-
Collect fractions in separate tubes.
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol is for the final purification of this compound after column chromatography.
Materials:
-
Purified this compound from column chromatography
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the solid product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 1,4-Diphenylbut-3-yn-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Diphenylbut-3-yn-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Acyl Sonogashira cross-coupling reaction. This reaction involves the coupling of benzoyl chloride with phenylacetylene, catalyzed by a palladium complex, often with a copper(I) co-catalyst.
Q2: What is the primary side reaction to be aware of during this synthesis?
A2: The main side reaction is the oxidative homocoupling of phenylacetylene, which leads to the formation of 1,4-diphenylbuta-1,3-diyne.[1][2] This is also known as Glaser coupling. This side product can complicate purification and reduce the yield of the desired product.
Q3: What are the key factors that influence the formation of the homocoupling side product?
A3: The formation of the 1,4-diphenylbuta-1,3-diyne byproduct is primarily influenced by the presence of oxygen, the concentration of the copper(I) co-catalyst, and the reaction temperature. Aerobic conditions and higher concentrations of copper tend to promote this undesirable side reaction.
Q4: Can this synthesis be performed without a copper co-catalyst?
A4: Yes, copper-free Sonogashira coupling protocols have been developed to mitigate the issue of homocoupling. These methods often employ specialized palladium catalysts and may require different reaction conditions, but they can significantly improve the selectivity for the desired this compound product.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Significant formation of 1,4-diphenylbuta-1,3-diyne (homocoupling product). | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. - Consider using a nitrogen/hydrogen gas mixture to further reduce the potential for oxidative homocoupling. - Reduce the concentration of the copper(I) co-catalyst or switch to a copper-free protocol.[3] |
| Decomposition of the palladium catalyst. | - Use fresh, high-quality palladium catalyst and ligands. - Ensure solvents are anhydrous and properly degassed. - Optimize the reaction temperature; excessively high temperatures can lead to catalyst decomposition. |
| Hydrolysis of benzoyl chloride. | - Use anhydrous solvents and reagents. - Consider performing the reaction in an aqueous medium with a phase-transfer catalyst like sodium lauryl sulfate, which has been shown to give high yields.[1] |
| Incomplete reaction. | - Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). - If the reaction stalls, consider adding a fresh portion of the catalyst. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Problem 2: Presence of an Impurity with a Molecular Weight of Approximately 202 g/mol in Mass Spectrometry Analysis.
| Possible Cause | Identification and Solution |
| Formation of 1,4-diphenylbuta-1,3-diyne. | This is the most likely impurity. Its presence can be confirmed by comparing the spectral data (NMR, MS) with known values for this compound. To minimize its formation, refer to the solutions for "Significant formation of 1,4-diphenylbuta-1,3-diyne" in Problem 1. Purification can be achieved by column chromatography on silica gel. |
Problem 3: The Reaction Mixture Turns Black or a Black Precipitate Forms.
| Possible Cause | Suggested Solution |
| Formation of palladium black. | This indicates the decomposition of the palladium catalyst to elemental palladium(0), which is catalytically inactive. - Ensure the use of appropriate ligands to stabilize the palladium complex. - Avoid excessively high reaction temperatures. - Ensure the absence of oxidizing agents. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and the formation of the major side product under different catalytic conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of 1,4-diphenylbuta-1,3-diyne (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | Water / Sodium Lauryl Sulfate | RT | 98 | Not Reported | [1] |
| Pd/C (10%) | Triethylamine | Toluene | 110 | 60-95 (for various ynones) | Not Reported | [1] |
| Palladacycle / CuI | Triethylamine | Toluene | 110 | 50-99 (for various ynones) | Not Reported | [1] |
| Pd(OAc)₂ | (i-Pr)₂NEt | CH₂Cl₂ | Not Specified | 41-89 (for various ynones) | Not Reported | [1] |
Experimental Protocols
Key Experiment: Acyl Sonogashira Coupling for the Synthesis of this compound
This protocol is a representative example based on general procedures for Acyl Sonogashira reactions.[1]
Materials:
-
Benzoyl chloride
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 mmol) and copper(I) iodide (e.g., 0.04 mmol).
-
Add anhydrous toluene (e.g., 20 mL) and triethylamine (e.g., 2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene (e.g., 1.2 mmol) to the reaction mixture.
-
Slowly add benzoyl chloride (e.g., 1 mmol) dropwise to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Key pathways in the synthesis of this compound.
References
Stability of 1,4-Diphenylbut-3-yn-2-one under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,4-Diphenylbut-3-yn-2-one under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a conjugated ynone, a class of compounds known for their reactivity. While it can be handled under standard laboratory conditions, it is susceptible to degradation, particularly when exposed to basic or strongly acidic conditions, nucleophiles, and light. For short-term storage, a cool, dark, and dry place is recommended. For long-term storage, refrigeration in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: While generally more stable in neutral to mildly acidic solutions, strong acidic conditions can potentially lead to hydration of the alkyne bond, forming a dicarbonyl compound. The rate of this reaction is dependent on the acid concentration and temperature.
-
Basic Conditions: The compound is highly susceptible to degradation in basic solutions. The presence of hydroxide ions or other nucleophiles can lead to Michael addition to the activated alkyne, followed by potential rearrangements or further reactions. This can result in a complex mixture of degradation products. It is crucial to avoid basic conditions during workup and purification.
Q3: Is this compound sensitive to light?
A3: Yes, ynones, in general, can be photochemically active.[1] Exposure to UV or even strong visible light can lead to various photochemical reactions, including [2+2] cycloadditions, rearrangements, or radical reactions.[2][3] It is strongly recommended to conduct experiments in amber glassware or under conditions that protect the compound from light to prevent photodegradation.
Q4: What is the thermal stability of this compound?
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in a Reaction
Possible Cause: Degradation of this compound due to reaction conditions.
Troubleshooting Steps:
-
Check the pH: Ensure the reaction medium is not basic. If a base is required for the reaction, consider using a non-nucleophilic, sterically hindered base and adding it at low temperatures.
-
Protect from Light: Run the reaction in amber flasks or wrap the reaction vessel in aluminum foil.
-
Control Temperature: Avoid excessive heating. Use an oil bath with a temperature controller to maintain a stable and appropriate reaction temperature.
-
Inert Atmosphere: If the reaction is sensitive to oxidation, conduct it under an inert atmosphere (nitrogen or argon).
-
Purity of Starting Material: Verify the purity of your this compound starting material using techniques like NMR or HPLC to ensure it has not degraded during storage.
Issue 2: Compound Degrades During Workup or Purification
Possible Cause: Exposure to harsh conditions during extraction or chromatography.
Troubleshooting Steps:
-
Aqueous Workup: Use neutral or slightly acidic (e.g., dilute HCl) aqueous solutions for extraction. Avoid basic washes (e.g., sodium bicarbonate or sodium hydroxide solutions).
-
Chromatography:
-
Use a neutral stationary phase like silica gel. If the compound shows significant degradation on silica, consider using a less acidic, deactivated silica gel or an alternative stationary phase like alumina (neutral or basic, depending on the compound's stability).
-
Minimize the time the compound spends on the column. Use flash chromatography with a slightly higher flow rate.
-
Consider alternative purification methods like recrystallization if applicable.
-
-
Solvent Removal: Use a rotary evaporator at a low temperature to remove the solvent. Avoid prolonged heating of the purified compound.
Issue 3: Inconsistent Results in Biological Assays
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Media Stability: Assess the stability of this compound in the specific assay buffer or cell culture medium over the time course of the experiment.
-
Stock Solution: Prepare fresh stock solutions of the compound in a suitable, dry, aprotic solvent (e.g., DMSO) and store them at low temperature, protected from light. Dilute into the aqueous assay medium immediately before use.
-
Control Experiments: Include a control where the compound is incubated in the assay medium for the duration of the experiment and then analyzed to quantify any degradation.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Condition | Potential Degradation Pathway | Recommended Mitigation Strategies |
| Basic pH | Michael addition of hydroxide or other nucleophiles.[5][6] | Maintain neutral or slightly acidic conditions. Avoid basic workup procedures. |
| Strongly Acidic pH | Hydration of the alkyne. | Use moderately acidic conditions if necessary. Monitor for byproducts. |
| Light Exposure | Photochemical reactions (e.g., cycloaddition, rearrangement).[1][2] | Use amber glassware or protect the reaction from light. |
| Elevated Temperature | Thermal decomposition, polymerization, or cyclization.[4] | Use the lowest effective temperature. Avoid prolonged heating. |
| Presence of Nucleophiles | Nucleophilic addition to the alkyne.[5][6][7] | Use non-nucleophilic reagents where possible. Control reaction temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is a general guideline for assessing the stability of this compound under stress conditions, as recommended by ICH guidelines.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour. Due to the high reactivity under basic conditions, a shorter time and lower temperature are recommended initially.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep an aliquot of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent vial to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be wrapped in foil and kept alongside.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions (Initial Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280-320 nm is likely to be suitable.
-
Injection Volume: 10 µL.
3. Method Validation:
-
Inject the unstressed and stressed samples from Protocol 1.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
Further optimization of the mobile phase composition, gradient, and flow rate may be necessary to achieve adequate separation.
4. Quantification:
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Factors influencing the stability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 3. Synthesis of indenones via photo-induced radical cascade cyclization of alkynes with alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: 1,4-Diphenylbut-3-yn-2-one Synthesis
Welcome to the technical support center for the synthesis of 1,4-Diphenylbut-3-yn-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the Acyl Sonogashira cross-coupling reaction. This involves the coupling of an acyl chloride, such as benzoyl chloride, with a terminal alkyne, like phenylacetylene. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]
Q2: Why is a copper co-catalyst typically used in the Sonogashira coupling, and are there copper-free alternatives?
A2: A copper(I) salt, such as CuI, is used as a co-catalyst to increase the reaction rate. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a more active species for the coupling reaction.[3] However, the presence of copper can lead to the undesirable formation of alkyne homocoupling dimers (Glaser coupling).[3] Copper-free Sonogashira protocols have been developed to avoid this side reaction and are a viable alternative.[4]
Q3: My starting acyl chloride seems to be degrading. How can I prevent this?
A3: Acyl chlorides are highly susceptible to hydrolysis. If your reaction is conducted in the presence of water, even in trace amounts, hydrolysis of the acyl chloride to the unreactive carboxylic acid can occur. To mitigate this, ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). An alternative is to use aqueous conditions with a surfactant like sodium lauryl sulfate, which can sometimes reduce the rate of hydrolysis and still provide high yields.[1]
Q4: What are the typical catalyst loadings for this reaction?
A4: Palladium catalyst loading can be very low, often in the range of 0.2 to 2 mol%.[1][5] For highly efficient catalyst systems, loadings can be as low as parts-per-million (ppm).[4] The copper co-catalyst (if used) is typically added in a slightly higher amount than the palladium catalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
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check2 -> sol2 [label="Yes"]; check2 -> check3 [label="No"]; sol2 -> rec2;
check3 -> sol3 [label="No"]; sol3 -> rec3; } ` Caption: Troubleshooting workflow for low yield in this compound synthesis.
Problem: Low or No Product Yield
-
Symptom: The reaction does not proceed, or the yield of the desired ynone is significantly lower than expected.
-
Possible Cause: Inactive catalyst. The active Pd(0) species can be sensitive to air.
-
Troubleshooting Step: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure conditions are suitable for its in situ reduction to Pd(0).[3] The addition of phosphine ligands can help stabilize the Pd(0) catalyst.
Problem: Multiple Spots on TLC Plate
-
Symptom: Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture shows multiple spots in addition to the starting materials and the desired product.
-
Possible Causes & Solutions:
-
Phenylacetylene Homocoupling (Glaser Product): A common side product is 1,4-diphenylbuta-1,3-diyne. This is particularly prevalent when using a copper co-catalyst under aerobic conditions.[3]
-
Solution: Thoroughly degas the solvent and amine base before use. Running the reaction under strictly anaerobic conditions can suppress this side reaction. Alternatively, switch to a copper-free protocol.[4]
-
-
Enyne Formation: An enyne can form as a major by-product under certain conditions.[4]
-
Solution: Adjusting the base and catalyst system can minimize this. Optimization of the reactant ratios and temperature may be required.
-
-
Hydrolysis of Benzoyl Chloride: A spot corresponding to benzoic acid may be present.
-
Solution: Use anhydrous solvents and ensure all glassware is dry.
-
-
Data Presentation: Optimization of Reaction Conditions
The synthesis of this compound via Acyl Sonogashira coupling can be optimized by varying the catalyst, base, and solvent. The following tables summarize conditions from various reports.
Table 1: Catalyst and Base Optimization
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst | Base (Equiv.) | Solvent | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | K₂CO₃ | Water + Surfactant | 98 | [1] |
| 2 | Pd-salen complex | None | - | Solvent-free | 98 | [1] |
| 3 | Pd(OAc)₂ (0.2) | CuI (cat.) | Et₃N (3) | Toluene | 99 | [1] |
| 4 | Pd/BaSO₄ | None (uses Zn) | - | - | 50-96 | [2] |
Table 2: Solvent and Temperature Effects
| Entry | Catalyst System | Solvent | Temperature (°C) | Notes | Reference |
| 1 | PdCl₂(PPh₃)₂/CuI | Water + Surfactant | Room Temp | Reduces hydrolysis of acyl chloride | [1] |
| 2 | Pd(OAc)₂/CuI | Toluene | 110 | High temperature, standard conditions | [1] |
| 3 | Pd-salen complex | Solvent-free | - | Aerobic, air-stable catalyst | [1] |
| 4 | NHC-Pd Dimer | Ethanol | 80 | Effective for aryl chlorides | [8] |
Experimental Protocols
Protocol: Acyl Sonogashira Coupling in Aqueous Medium [1]
This protocol is adapted from a high-yielding procedure that minimizes the use of organic solvents and mitigates hydrolysis of the acyl chloride.
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// Connections reagents -> setup; setup -> monitor; monitor -> workup; workup -> purify; purify -> product; } ` Caption: General experimental workflow for the synthesis of this compound.
Materials:
-
Benzoyl chloride
-
Phenylacetylene
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide [CuI]
-
Potassium carbonate [K₂CO₃]
-
Sodium lauryl sulfate
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask, add phenylacetylene (1.0 equiv.), potassium carbonate (2.0 equiv.), and a catalytic amount of sodium lauryl sulfate.
-
Add deionized water to the flask.
-
Add the catalysts, PdCl₂(PPh₃)₂ and CuI.
-
Finally, add benzoyl chloride (1.1 equiv.) to the stirring mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
References
Technical Support Center: Synthesis of 1,4-Diphenylbut-3-yn-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-Diphenylbut-3-yn-2-one, a common precursor in pharmaceutical and materials science research. The primary synthetic route discussed is the Sonogashira coupling of a benzoyl derivative with phenylacetylene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of a benzoyl halide (typically benzoyl chloride) with phenylacetylene in the presence of a copper(I) co-catalyst and a suitable base.
Q2: What are the primary impurities I should expect in this synthesis?
A2: The most common impurity is the homocoupling product of phenylacetylene, which is 1,4-diphenylbutadiyne. This side product forms, especially in the presence of oxygen. Other potential impurities include unreacted starting materials (benzoyl chloride and phenylacetylene) and N-benzoyl-triethylamine, if triethylamine is used as the base.
Q3: How can I minimize the formation of the homocoupling byproduct (1,4-diphenylbutadiyne)?
A3: To minimize the formation of 1,4-diphenylbutadiyne, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to exclude oxygen. Additionally, using a copper-free Sonogashira protocol can also reduce the extent of this side reaction.
Q4: What are the typical reaction conditions for the Sonogashira coupling to synthesize this compound?
A4: Typical conditions involve using a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) salt like CuI as a co-catalyst, and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The reaction is often carried out in a solvent like tetrahydrofuran (THF) or toluene at room temperature to gentle heating.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium and copper catalysts. Ensure that the palladium catalyst is stored under an inert atmosphere. Pre-activation of the catalyst may be necessary in some cases. |
| Poor Quality Reagents | Use freshly distilled or high-purity phenylacetylene and benzoyl chloride. Ensure the amine base is dry and free of contaminants. |
| Insufficient Degassing | Thoroughly degas the solvent and the reaction mixture before adding the catalyst to prevent catalyst deactivation by oxygen. |
| Incorrect Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating (40-60 °C) may be required to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS. |
| Inappropriate Base | Ensure the base is strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions with the benzoyl chloride. Triethylamine is a common choice. |
Problem 2: High Levels of 1,4-Diphenylbutadiyne Impurity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Presence of Oxygen | Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire experimental setup and duration. Use Schlenk line techniques for optimal results. |
| Excessive Copper Catalyst | Reduce the amount of copper(I) iodide used. In some cases, a copper-free Sonogashira protocol can be employed to eliminate this side reaction. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further homocoupling. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Solution |
| Co-elution of Product and Impurities | Use a different solvent system for column chromatography. A gradient elution from hexane to a mixture of hexane and ethyl acetate is often effective. |
| Presence of N-benzoyl-triethylamine | This byproduct can sometimes be difficult to separate. Washing the crude product with a dilute acid solution (e.g., 1M HCl) can help remove the amine-based impurity. |
| Oily Product | If the product is an oil and difficult to handle, try to crystallize it from a suitable solvent system like ethanol or a mixture of hexane and ethyl acetate. |
Experimental Protocols
Key Experiment: Sonogashira Coupling for this compound Synthesis
This protocol is a representative procedure based on established Sonogashira coupling reactions for similar compounds.
Materials:
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Benzoyl chloride (1.0 eq)
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Phenylacetylene (1.2 eq)
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PdCl₂(PPh₃)₂ (0.02 eq)
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Copper(I) iodide (CuI) (0.04 eq)
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Triethylamine (Et₃N) (3.0 eq)
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Anhydrous Tetrahydrofuran (THF)
Procedure:
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To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
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Add anhydrous THF, followed by triethylamine (3.0 eq).
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Stir the mixture for 10 minutes at room temperature.
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Add phenylacetylene (1.2 eq) dropwise to the mixture.
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Finally, add benzoyl chloride (1.0 eq) dropwise.
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Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
Table 1: Physical and Spectroscopic Data of Product and Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₁₆H₁₂O | 220.27 | ~58-60 | 7.95 (d, 2H), 7.60 (t, 1H), 7.48 (t, 2H), 7.35-7.45 (m, 5H), 3.90 (s, 2H) | 185.1, 137.2, 133.9, 132.9, 129.2, 128.6, 128.5, 128.4, 122.3, 91.5, 87.2, 45.3 |
| 1,4-Diphenylbutadiyne | C₁₆H₁₀ | 202.25 | ~88 | 7.50-7.55 (m, 4H), 7.30-7.40 (m, 6H) | 132.4, 129.3, 128.5, 121.8, 81.7, 74.1 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting synthesis problems.
Technical Support Center: 1,4-Diphenylbut-3-yn-2-one Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-diphenylbut-3-yn-2-one. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Type: Pyrazole Synthesis from this compound and Hydrazine
This reaction is a common method for synthesizing 3-benzyl-5-phenyl-1H-pyrazole, a valuable scaffold in medicinal chemistry. The reaction proceeds through an initial Michael addition of hydrazine to the activated alkyne, followed by cyclization and dehydration.
Q1: My pyrazole synthesis reaction is showing low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of 3-benzyl-5-phenylpyrazole from this compound and hydrazine can stem from several factors. Here is a troubleshooting guide:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period.
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Suboptimal Temperature: The reaction temperature is crucial. While refluxing in ethanol is standard, ensure the temperature is maintained consistently. For some systems, a higher boiling point solvent might be beneficial, but this should be tested cautiously as it can also promote side reactions.
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Purity of Reactants: Ensure the this compound starting material is pure. Impurities can interfere with the reaction. Similarly, use a good quality hydrazine hydrate.
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Side Reactions: The formation of side products can significantly lower the yield of the desired pyrazole. One common side reaction is the formation of a pyrazoline intermediate that is not fully oxidized to the pyrazole. The presence of an oxidizing agent or exposure to air during workup can sometimes help drive the reaction to the fully aromatic pyrazole.
Q2: I am observing the formation of regioisomers when using a substituted hydrazine. How can I control the regioselectivity?
A2: The reaction of acetylenic ketones with substituted hydrazines can lead to the formation of two different regioisomeric pyrazoles. The regioselectivity is influenced by both electronic and steric factors of the substituents on both the ynone and the hydrazine.
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General Observation: In many cases, the reaction of acetylenic ketones with substituted hydrazines results in a mixture of regioisomers.
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Solvent Effects: The polarity of the solvent can influence the regioselectivity. It is recommended to screen different solvents, from polar protic (e.g., ethanol, methanol) to aprotic (e.g., toluene, dioxane), to determine the optimal conditions for the desired isomer.
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Catalyst Influence: While often run without a catalyst, the addition of a mild acid or base catalyst can sometimes direct the reaction towards a specific regioisomer. However, this needs to be empirically determined for the specific substrate combination.
Q3: What is a standard experimental protocol for the synthesis of 3-benzyl-5-phenyl-1H-pyrazole?
A3: The following is a general experimental protocol for the synthesis of 3-benzyl-5-phenyl-1H-pyrazole from this compound and hydrazine hydrate.
Experimental Protocol: Synthesis of 3-benzyl-5-phenyl-1H-pyrazole
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Reactants:
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This compound
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Hydrazine hydrate (80% solution in water is commonly used)
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Ethanol (or another suitable solvent)
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-
Procedure:
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Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
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Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the ynone is typically in slight excess.
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Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
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Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of pyrazoles from acetylenic ketones, which can serve as a starting point for optimizing reactions with this compound.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sc(OTf)₃ | DBU | Toluene | 60 | up to 97% | [1] |
| Cu(OTf)₂ | K₂CO₃ | Toluene | 60 | ~60% | [1] |
| None | None | Ethanol | Reflux | Good to Excellent | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualization of Key Processes
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis of 3-benzyl-5-phenylpyrazole.
Caption: Troubleshooting workflow for low pyrazole yield.
Reaction Pathway: Pyrazole Synthesis
This diagram illustrates the general reaction pathway for the synthesis of a pyrazole from an acetylenic ketone and hydrazine.
Caption: General reaction pathway for pyrazole synthesis.
References
Technical Support Center: Purification of 1,4-Diphenylbut-3-yn-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 1,4-Diphenylbut-3-yn-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guides
Issue 1: My final product of this compound is contaminated with starting materials (phenylacetylene and benzoyl chloride). How can I remove them?
Unreacted starting materials are common impurities. Here’s how to address them:
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Removal of Phenylacetylene: Phenylacetylene is relatively volatile and non-polar. It can often be removed by evaporation under reduced pressure (if the product is not volatile) or by flash column chromatography.
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Removal of Benzoyl Chloride: Benzoyl chloride is reactive and can be quenched and removed by a basic wash during the work-up. Any remaining benzoyl chloride will likely hydrolyze to benzoic acid.
Troubleshooting Workflow for Starting Material Contamination
Caption: Workflow for removing starting material impurities.
Issue 2: My product is contaminated with a significant amount of 1,4-diphenylbuta-1,3-diyne (phenylacetylene homocoupling byproduct). How do I remove it?
The homocoupled diyne is a common byproduct in Sonogashira reactions. Due to its non-polar nature, it can be separated from the more polar this compound by chromatography.
Experimental Protocol: Flash Column Chromatography
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Prepare the Column: Pack a glass column with silica gel (230-400 mesh) in the chosen solvent system. A common solvent system for ynones is a mixture of petroleum ether and ethyl acetate.
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Determine the Eluent: Use thin-layer chromatography (TLC) to determine the optimal solvent ratio. Start with a non-polar mixture (e.g., 98:2 petroleum ether:ethyl acetate) and gradually increase the polarity. The desired product, being more polar than the diyne byproduct, should have a lower Rf value.
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Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
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Elute the Column: Run the column with the determined solvent system, collecting fractions. The less polar 1,4-diphenylbuta-1,3-diyne will elute first, followed by the desired this compound.
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Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
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Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: I see a crystalline solid that is not my product after the reaction. What could it be and how do I remove it?
If your reaction mixture was exposed to moisture, benzoyl chloride can hydrolyze to form benzoic acid, which is a white crystalline solid.
Troubleshooting Logic for Insoluble Byproduct
Caption: Decision process for identifying and removing an unknown crystalline byproduct.
Experimental Protocol: Acid-Base Extraction to Remove Benzoic Acid
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Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer.[1][2][3]
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Separate the aqueous layer.
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Wash the organic layer again with brine (saturated NaCl solution).
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 4: My product has a dark color, suggesting palladium catalyst contamination. How can I remove it?
Residual palladium catalysts can often be removed by simple filtration or by using a scavenger.
Methods for Palladium Removal
| Method | Description |
| Filtration through Celite | A simple and effective method for removing heterogeneous palladium residues. |
| Scavenger Resins | Resins with functional groups that bind to palladium can be used to remove trace amounts of the catalyst. |
Experimental Protocol: Filtration through Celite
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Dilute the crude reaction mixture with a suitable organic solvent.
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Prepare a small plug of Celite in a fritted glass funnel or a pipette with a cotton plug.
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Pass the diluted reaction mixture through the Celite plug.
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Wash the Celite plug with additional solvent to ensure all the product is collected.
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The filtrate should be free of visible palladium residues.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
As of the latest information available, a definitive, experimentally verified melting point for this compound is not widely reported in publicly accessible literature. For a pure, crystalline organic compound, a sharp melting point range of 1-2°C is expected. Broad melting point ranges are indicative of impurities.
Q2: What are the expected ¹H NMR signals for this compound?
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Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm corresponding to the protons on the two phenyl rings.
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Methylene Protons: A singlet for the -CH₂- group adjacent to the carbonyl group.
The absence of signals corresponding to impurities (e.g., phenylacetylene, benzoyl chloride, benzoic acid, 1,4-diphenylbuta-1,3-diyne) is a key indicator of purity.
Q3: What is a good starting solvent system for recrystallizing this compound?
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For ynones, common recrystallization solvents include:
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Ethanol
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Methanol
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Hexane/Ethyl Acetate mixture
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Toluene
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific product.
Experimental Protocol: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating.
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Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Q4: How can I confirm the purity of my final product?
Purity can be assessed using a combination of the following techniques:
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Thin-Layer Chromatography (TLC): A pure compound should show a single spot on the TLC plate.
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Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra should be clean and show only the signals corresponding to the desired product.
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High-Performance Liquid Chromatography (HPLC): A pure compound will show a single peak in the chromatogram.
Purity Assessment Workflow
Caption: Methods for assessing the purity of the final product.
References
Preventing polymerization of 1,4-Diphenylbut-3-yn-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization of 1,4-Diphenylbut-3-yn-2-one during experiments and storage.
Troubleshooting Guide
Issue: Polymerization Observed During Reaction or Work-up
Question: I observed the formation of an insoluble solid or a viscous oil in my reaction flask, suggesting that my this compound has polymerized. What could have caused this and how can I prevent it?
Answer:
The polymerization of this compound is likely due to its chemical structure, which contains an α,β-unsaturated ynone moiety. This functional group is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of radical initiators.
Potential Causes and Solutions:
| Cause | Solution |
| Elevated Temperatures | Maintain the reaction temperature as low as possible. If heating is necessary, do so for the minimum time required. Consider if the reaction can be performed at room temperature or below. |
| Exposure to Light | Protect the reaction from light by using amber glass vessels or by wrapping the reaction flask in aluminum foil. |
| Presence of Radical Initiators | Ensure all reagents and solvents are free of peroxides or other radical-initiating impurities. Use freshly distilled solvents when possible. |
| Absence of a Polymerization Inhibitor | For reactions requiring elevated temperatures or prolonged reaction times, consider adding a polymerization inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound to prevent polymerization?
A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:
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Temperature: In a refrigerator at 2-8°C.
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Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
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Light: In an amber, tightly sealed container to protect it from light.
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Inhibitor: For long-term storage, the addition of a polymerization inhibitor is recommended.
Q2: What type of polymerization inhibitors are suitable for this compound?
A2: Phenolic compounds are effective free-radical scavengers and are commonly used as inhibitors for unsaturated monomers. The most suitable inhibitors for this compound are:
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Hydroquinone (HQ)
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4-Methoxyphenol (MEHQ)
A typical concentration for these inhibitors is in the range of 100-500 ppm.
Q3: How can I add a polymerization inhibitor to my sample of this compound?
A3: A stock solution of the inhibitor in a volatile solvent (e.g., dichloromethane or diethyl ether) can be prepared. The appropriate volume of this stock solution is then added to the this compound, and the solvent is carefully removed under reduced pressure at a low temperature.
Q4: I need to use inhibitor-free this compound for my reaction. How can I remove the inhibitor?
A4: The phenolic inhibitors can be removed by washing the compound with an aqueous base. A common procedure involves dissolving the compound in a water-immiscible organic solvent and washing it with a 1-5% aqueous sodium hydroxide solution. This is followed by washing with water to remove residual base, drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removing the solvent under reduced pressure.
Q5: Can I use distillation to purify this compound if it shows signs of polymerization?
A5: Distillation of this compound should be approached with caution as heating can promote polymerization. If distillation is necessary, it should be performed under reduced pressure to lower the boiling point. The addition of a polymerization inhibitor to the distillation flask is highly recommended.
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitor Concentrations
| Parameter | Recommendation |
| Storage Temperature | 2-8°C |
| Storage Atmosphere | Inert (Argon or Nitrogen) |
| Light Protection | Amber vial or protection from light |
| Recommended Inhibitors | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ) |
| Typical Inhibitor Concentration | 100-500 ppm |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
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Prepare a stock solution of the inhibitor. Weigh 10 mg of hydroquinone and dissolve it in 10 mL of dichloromethane to get a 1 mg/mL (1000 ppm) solution.
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Add the inhibitor to the compound. To 1 g of this compound, add 0.1 mL of the 1000 ppm hydroquinone stock solution. This will result in a final inhibitor concentration of 100 ppm.
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Remove the solvent. Gently swirl the mixture and then remove the dichloromethane under a stream of nitrogen or by using a rotary evaporator at a low temperature (<30°C).
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Store appropriately. Store the stabilized compound under the recommended conditions.
Protocol 2: Removal of a Polymerization Inhibitor
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Dissolve the compound. Dissolve the this compound containing the inhibitor in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
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Perform alkaline wash. Transfer the solution to a separatory funnel and wash it with a 5% aqueous solution of sodium hydroxide. Repeat the washing two to three times. This will extract the phenolic inhibitor into the aqueous layer.
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Neutralize and wash. Wash the organic layer with water until the pH of the aqueous wash is neutral.
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Dry the organic layer. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Isolate the compound. Filter off the drying agent and remove the solvent under reduced pressure at a low temperature. The resulting inhibitor-free compound should be used immediately or stored under an inert atmosphere at a low temperature.
Visualizations
Technical Support Center: Scalable Synthesis of 1,4-Diphenylbut-3-yn-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1,4-Diphenylbut-3-yn-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (like iodobenzene or bromobenzene) with a terminal alkyne (phenylacetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3] Alternative methods, such as copper-free Sonogashira reactions, have also been developed to circumvent some of the challenges associated with the traditional method.[4]
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound often presents several challenges, including:
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Side reactions: The most common side reaction is the homocoupling of the terminal alkyne (phenylacetylene), also known as Glaser coupling, which leads to the formation of 1,4-diphenylbuta-1,3-diyne.[2][5]
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Catalyst deactivation: The palladium catalyst can be sensitive and may decompose or deactivate, especially at higher temperatures, leading to incomplete reactions.[6]
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Purification: Separating the desired product from unreacted starting materials, homocoupling byproducts, and catalyst residues can be challenging at a larger scale.
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Reaction conditions: The reaction can be sensitive to oxygen, moisture, solvent, and base, requiring careful control for reproducibility and high yields.[7]
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: Minimizing the homocoupling of phenylacetylene is crucial for achieving a high yield of this compound. Several strategies can be employed:
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Strictly anaerobic conditions: The homocoupling reaction is often promoted by the presence of oxygen.[2][5] Therefore, it is essential to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
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Copper-free Sonogashira conditions: The copper(I) co-catalyst can facilitate homocoupling.[3] Utilizing a copper-free protocol can significantly reduce the formation of this byproduct.[4]
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Use of specific ligands: The choice of ligand for the palladium catalyst can influence the relative rates of cross-coupling and homocoupling.
Q4: What is the typical catalyst loading for a scalable Sonogashira reaction?
A4: The optimal catalyst loading can vary depending on the specific reaction conditions and the reactivity of the substrates. For laboratory-scale synthesis, palladium catalyst loading is often in the range of 1-5 mol%.[8] For larger-scale production, it is desirable to reduce the catalyst loading to minimize costs and simplify purification. However, decreasing the catalyst loading can sometimes lead to lower yields or longer reaction times.[9] It is recommended to perform small-scale optimization studies to determine the lowest effective catalyst concentration for your specific process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated. | • Ensure the use of a high-quality palladium source. • For Pd(II) precatalysts, ensure in situ reduction to Pd(0) is occurring. • Consider using a more stable, pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1] • The reaction turning black immediately can sometimes indicate rapid decomposition of the palladium catalyst.[6] |
| Insufficiently Reactive Aryl Halide: Aryl bromides are less reactive than aryl iodides, and aryl chlorides are even more challenging. | • If using an aryl bromide or chloride, consider switching to the corresponding aryl iodide for initial trials. • For less reactive halides, higher reaction temperatures or more specialized, electron-rich and bulky phosphine ligands may be required to promote oxidative addition.[10] | |
| Poor Quality Reagents or Solvents: Impurities in the starting materials or solvents can inhibit the reaction. | • Use freshly distilled or high-purity solvents and reagents. • Ensure the amine base is free of water and other impurities. Distilling the amine base can sometimes resolve issues.[6] | |
| Oxygen in the Reaction Mixture: Oxygen can deactivate the catalyst and promote homocoupling. | • Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[6] • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Significant Homocoupling Byproduct | Presence of Oxygen: Oxygen promotes the oxidative coupling of the terminal alkyne. | • Implement rigorous anaerobic techniques as described above.[2][5] |
| High Copper Concentration: The copper co-catalyst is known to facilitate Glaser coupling. | • Reduce the concentration of the copper(I) salt. • Consider a copper-free Sonogashira protocol.[4] | |
| Messy TLC with Multiple Spots | Decomposition of Starting Materials or Product: High temperatures or prolonged reaction times can lead to decomposition. | • Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. • Consider running the reaction at a lower temperature, even if it requires a longer reaction time.[8] |
| Formation of Multiple Byproducts: This can be due to a combination of factors including homocoupling and catalyst decomposition. | • Address the potential causes of low yield and homocoupling as outlined above. • Optimize the reaction conditions (solvent, base, temperature, catalyst system) on a small scale to identify cleaner reaction profiles. | |
| Difficulty in Product Purification | Co-elution with Byproducts: The product and homocoupling byproduct may have similar polarities. | • Optimize the chromatographic conditions (solvent system, gradient) for better separation. • If homocoupling is a major issue, addressing its formation during the reaction is the most effective approach. |
| Residual Catalyst in the Product: Palladium and copper residues can be difficult to remove completely. | • After the reaction, consider washing the organic phase with an aqueous solution of a mild chelating agent like EDTA or ammonium chloride to remove metal salts. • Precipitation of the product, if feasible, can help in separating it from soluble catalyst residues. |
Experimental Protocols
General Protocol for Sonogashira Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.
Reagents and Materials:
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2-Bromoacetophenone (or 2-Iodoacetophenone)
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Phenylacetylene
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
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Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 3-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base. The amine can often be used as the solvent as well.[11]
-
Degassing: If not already performed on the individual components, degas the mixture by bubbling with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Alkyne Addition: Add phenylacetylene (1.1-1.5 eq.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts. Wash further with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate mixture).
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | High |
| 2 | Bromobenzene | Pd(PPh₃)₂Cl₂ (5) | CuI (8) | Et₃N | THF | 60 | 12 | Moderate |
| 3 | Iodobenzene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 25 | 4 | High |
| 4 | Bromobenzene | Pd(PPh₃)₄ (5) | - | Piperidine | DMSO | 60 | 10 | Moderate-High |
Note: This table is a representation based on typical outcomes in Sonogashira reactions and is intended for comparative purposes. Actual yields will vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield Sonogashira reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,4-Diphenylbut-3-yn-2-one and 1,4-Diphenylbut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1,4-diphenylbut-3-yn-2-one and its corresponding enone analogue, 1,4-diphenylbut-3-en-2-one. While direct head-to-head quantitative comparisons in the literature are scarce, this document synthesizes established principles of ynone and enone reactivity, supported by data from analogous systems, to provide a predictive overview of their behavior in common organic transformations. Detailed experimental protocols for key reactions are provided to facilitate further investigation.
Introduction
This compound, an α,β-alkynyl ketone (ynone), and 1,4-diphenylbut-3-en-2-one, an α,β-alkenyl ketone (enone), are valuable substrates in organic synthesis. Their core structures, featuring a conjugated system with a carbonyl group, render them susceptible to a variety of chemical transformations. However, the presence of a triple bond in the ynone versus a double bond in the enone imparts distinct electronic and steric properties, leading to significant differences in their reactivity. Understanding these differences is crucial for medicinal chemists and synthetic organic chemists in the design of novel molecular entities.
Synthesis of the Compounds
1,4-Diphenylbut-3-en-2-one: This compound, also known as benzalacetophenone or chalcone, is commonly synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide.[1]
This compound: The synthesis of this ynone can be achieved through several methods, including the Sonogashira coupling of an acid chloride with a terminal alkyne. For instance, the palladium-catalyzed coupling of benzoyl chloride with phenylacetylene can produce this compound in high yield.[2]
Comparative Reactivity Analysis
The primary modes of reaction for both compounds are nucleophilic additions and cycloadditions. The key distinction in their reactivity stems from the differing hybridization and electron distribution of the alkyne and alkene moieties.
Michael Addition (Conjugate Addition)
Both the ynone and the enone are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. The electrophilicity of the β-carbon is a key determinant of their reactivity in these transformations.
General Principles:
-
Ynones vs. Enones: Generally, α,β-alkynyl ketones are considered to be more electrophilic and thus more reactive towards nucleophiles than their corresponding α,β-alkenyl ketone counterparts. The sp-hybridized carbons of the alkyne are more electron-withdrawing than the sp²-hybridized carbons of the alkene, leading to a more electron-deficient β-position in the ynone.
-
Stereochemistry of Addition: A significant difference lies in the stereochemical outcome of the addition. The addition of a nucleophile to an enone creates a new stereocenter at the β-position. In contrast, the initial addition to a ynone results in an enolate intermediate which, upon protonation, can lead to either the (E)- or (Z)-isomer of the corresponding β-substituted enone. The stereochemical outcome for the ynone reaction is often dependent on the nature of the nucleophile and the reaction conditions.
Comparative Experimental Data (Analogous Systems):
| Reaction | Nucleophile | Substrate | Expected Product | Predicted Relative Rate |
| Michael Addition | Piperidine | This compound | (E/Z)-3-(Piperidin-1-yl)-1,4-diphenylbut-2-en-2-one | Faster |
| Michael Addition | Piperidine | 1,4-Diphenylbut-3-en-2-one | 3-(Piperidin-1-yl)-1,4-diphenylbutan-2-one | Slower |
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[3] Both 1,4-diphenylbut-3-en-2-one and this compound can act as dienophiles in this reaction.
General Principles:
-
Dienophile Reactivity: The reactivity of a dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups.[3] Given the greater electron-withdrawing nature of the alkynyl ketone system, this compound is expected to be a more reactive dienophile than 1,4-diphenylbut-3-en-2-one.
-
Product Structure: The reaction of an enone dienophile with a diene yields a cyclohexene derivative. In contrast, the reaction with a ynone dienophile initially forms a 1,4-cyclohexadiene derivative, which can potentially be aromatized under the reaction conditions or in a subsequent step. Cyclopentadiene is a highly reactive diene often used in these reactions.[4][5]
Comparative Experimental Data (Analogous Systems):
Studies involving various dienophiles have consistently demonstrated that alkynes are generally more reactive than alkenes in Diels-Alder reactions, especially when activated by electron-withdrawing groups.
| Reaction | Diene | Dienophile | Expected Product | Predicted Relative Rate |
| Diels-Alder | Cyclopentadiene | This compound | Bicyclic adduct (1,4-cyclohexadiene derivative) | Faster |
| Diels-Alder | Cyclopentadiene | 1,4-Diphenylbut-3-en-2-one | Bicyclic adduct (cyclohexene derivative) | Slower |
Experimental Protocols
Synthesis of 1,4-Diphenylbut-3-en-2-one
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ethanol
-
10% Sodium hydroxide solution
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a flask equipped with a stirrer, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide dropwise while maintaining the temperature below 25 °C.
-
Continue stirring at room temperature for 2-3 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1,4-diphenylbut-3-en-2-one.
Michael Addition of Piperidine to 1,4-Diphenylbut-3-en-2-one
Materials:
-
1,4-Diphenylbut-3-en-2-one
-
Piperidine
-
Ethanol
-
Reflux condenser
Procedure:
-
Dissolve 1,4-diphenylbut-3-en-2-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add piperidine (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Diels-Alder Reaction of 1,4-Diphenylbut-3-en-2-one with Cyclopentadiene
Materials:
-
1,4-Diphenylbut-3-en-2-one
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (dry)
-
Reaction vessel sealed under an inert atmosphere
Procedure:
-
Dissolve 1,4-diphenylbut-3-en-2-one (1 equivalent) in dry toluene in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add freshly cracked cyclopentadiene (2-3 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess cyclopentadiene under reduced pressure.
-
The resulting adduct can be purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
Conclusion
References
- 1. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of 1,4-Diphenylbut-3-en-2-one
A detailed comparative analysis of the spectroscopic signatures of the (E) and (Z) isomers of 1,4-Diphenylbut-3-en-2-one, providing researchers with key differentiating features and comprehensive experimental protocols.
In the realm of organic chemistry and drug development, the precise identification of geometric isomers is paramount, as stereochemistry can profoundly influence a molecule's biological activity and physical properties. This guide offers an in-depth spectroscopic comparison of the (E) and (Z) isomers of 1,4-Diphenylbut-3-en-2-one, a chalcone derivative. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we provide a clear framework for their differentiation.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of 1,4-Diphenylbut-3-en-2-one. Data for the (E)-isomer is derived from experimental sources, while data for the (Z)-isomer is estimated based on established trends for analogous chalcone structures, owing to the limited availability of direct experimental data for this specific isomer.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | (E)-1,4-Diphenylbut-3-en-2-one | (Z)-1,4-Diphenylbut-3-en-2-one (Predicted) |
| H-α (vinylic) | ~6.7 ppm (d, J = ~16 Hz) | ~6.2 ppm (d, J = ~12 Hz) |
| H-β (vinylic) | ~7.5 ppm (d, J = ~16 Hz) | ~6.9 ppm (d, J = ~12 Hz) |
| -CH₂- | ~3.8 ppm (s) | ~3.9 ppm (s) |
| Aromatic-H | 7.2-7.6 ppm (m) | 7.1-7.5 ppm (m) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | (E)-1,4-Diphenylbut-3-en-2-one | (Z)-1,4-Diphenylbut-3-en-2-one (Predicted) |
| C=O | ~198 ppm | ~197 ppm |
| C-α (vinylic) | ~124 ppm | ~125 ppm |
| C-β (vinylic) | ~144 ppm | ~142 ppm |
| -CH₂- | ~45 ppm | ~43 ppm |
| Aromatic-C | 127-138 ppm | 127-137 ppm |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Functional Group | (E)-1,4-Diphenylbut-3-en-2-one | (Z)-1,4-Diphenylbut-3-en-2-one (Predicted) |
| C=O Stretch | ~1660-1680 | ~1670-1690 |
| C=C Stretch | ~1600-1620 | ~1610-1630 |
| =C-H Bend (trans) | ~970-990 | - |
| =C-H Bend (cis) | - | ~690-710 |
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| Parameter | (E)-1,4-Diphenylbut-3-en-2-one | (Z)-1,4-Diphenylbut-3-en-2-one (Predicted) |
| λ_max_ (π → π)* | ~310-330 nm | ~290-310 nm |
| Molar Absorptivity (ε) | High | Lower than (E)-isomer |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
-
Acquisition Parameters for ¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1.5 s
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disc by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to the KBr disc, and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the isomer in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan range: 200-400 nm
-
Blank: Use spectroscopic grade ethanol.
-
Cuvette path length: 1 cm
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max_) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law.
Visualizing Isomeric Relationships
The following diagram illustrates the structural relationship between the (E) and (Z) isomers of 1,4-Diphenylbut-3-en-2-one and the key spectroscopic techniques used for their differentiation.
Caption: Isomeric differentiation via spectroscopy.
Discussion of Spectroscopic Differences
The structural dissimilarity between the (E) and (Z) isomers gives rise to distinct spectroscopic fingerprints.
-
¹H NMR: The most definitive feature for distinguishing the two isomers is the coupling constant (J) between the vinylic protons (H-α and H-β). The trans configuration in the (E)-isomer results in a larger coupling constant (typically 15-18 Hz), while the cis arrangement in the (Z)-isomer leads to a smaller coupling constant (usually 10-13 Hz). Additionally, steric hindrance in the (Z)-isomer can cause a slight upfield shift of the vinylic protons compared to the (E)-isomer.
-
¹³C NMR: The differences in the ¹³C NMR spectra are generally more subtle. The chemical shifts of the vinylic carbons (C-α and C-β) may show slight variations due to the different electronic environments in the cis and trans arrangements.
-
IR Spectroscopy: The position of the carbonyl (C=O) stretching vibration can be influenced by the planarity of the conjugated system. The more planar (E)-isomer often exhibits a slightly lower C=O stretching frequency compared to the less planar (Z)-isomer. A key diagnostic feature is the out-of-plane C-H bending vibration of the vinylic protons. The trans isomer shows a characteristic strong absorption around 970-990 cm⁻¹, which is absent in the cis isomer. Conversely, the cis isomer displays a medium to strong absorption around 690-710 cm⁻¹.
-
UV-Vis Spectroscopy: The extent of conjugation affects the electronic transitions observed in UV-Vis spectroscopy. The more planar and extended conjugation in the (E)-isomer allows for a π → π* transition at a longer wavelength (higher λ_max_) and with a higher molar absorptivity (ε) compared to the sterically hindered and less planar (Z)-isomer.
This comprehensive guide provides researchers and professionals with the necessary tools to confidently distinguish between the (E) and (Z) isomers of 1,4-Diphenylbut-3-en-2-one, ensuring the correct identification and use of these compounds in their research and development endeavors.
Navigating the Characterization of 1,4-Diphenylbut-3-yn-2-one: A Guide to Analytical Techniques
The comprehensive characterization of novel organic compounds is a cornerstone of chemical research and drug development. For a molecule such as 1,4-Diphenylbut-3-yn-2-one, a bifunctional compound featuring both a ketone and an alkyne, a suite of analytical techniques is essential to confirm its identity, purity, and structural integrity. This guide provides a comparative overview of the primary analytical methods employed for the characterization of this and similar acetylenic ketones, offering insights into the type of data each technique provides.
While specific experimental data for this compound is not widely available in the public domain, this guide will draw upon established principles and data from closely related compounds to illustrate the application and expected outcomes of each technique.
Primary Spectroscopic Techniques: The First Line of Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. For this compound, the most crucial techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparison of Primary Spectroscopic Techniques for the Characterization of this compound
| Analytical Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR Spectroscopy | Number of different types of protons, their chemical environment, and connectivity. | Signals corresponding to the two phenyl groups and the methylene protons. The chemical shifts would be influenced by the adjacent carbonyl and alkyne groups. |
| ¹³C NMR Spectroscopy | Number of different types of carbon atoms and their chemical environment. | Distinct signals for the carbonyl carbon, the two acetylenic carbons, the methylene carbon, and the carbons of the two phenyl rings. The carbonyl carbon would appear at a characteristic downfield shift. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | A strong absorption band for the C=O (ketone) stretch, a characteristic absorption for the C≡C (alkyne) stretch, and bands associated with the aromatic C-H and C=C bonds of the phenyl groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern of the molecule. | A molecular ion peak corresponding to the exact mass of C₁₆H₁₂O. The fragmentation pattern would likely show losses of phenyl, carbonyl, and acetylenic fragments. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized procedures for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform, dichloromethane), cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). High-resolution mass spectrometry (HRMS) is recommended for determining the exact molecular formula.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a relevant m/z range.
Alternative and Complementary Analytical Techniques
Beyond the primary spectroscopic methods, other techniques can provide valuable information for a comprehensive characterization.
Table 2: Alternative and Complementary Analytical Techniques
| Analytical Technique | Information Provided | Applicability to this compound |
| Raman Spectroscopy | Complements IR spectroscopy, particularly for non-polar functional groups. | The C≡C triple bond, being relatively non-polar, would be expected to show a strong Raman signal, confirming its presence. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound. | If a suitable single crystal can be grown, this technique would unambiguously determine the bond lengths, bond angles, and overall molecular conformation. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions within the molecule, particularly for conjugated systems. | The conjugated system of the phenyl group, ketone, and alkyne would result in characteristic UV-Vis absorption bands. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, O) in the compound. | Provides empirical formula data to confirm the molecular formula obtained from mass spectrometry. |
Logical Workflow for Characterization
A logical workflow ensures a systematic and efficient characterization process.
A Researcher's Guide to Purity Analysis of 1,4-Diphenylbut-3-yn-2-one: An HPLC-Centric Approach
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comparative overview of analytical techniques for determining the purity of 1,4-Diphenylbut-3-yn-2-one, with a primary focus on High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol for a robust HPLC method, compare it with alternative techniques, and provide hypothetical data to illustrate the comparison.
Comparison of Purity Analysis Techniques
While HPLC is a powerful and widely used technique for purity determination, other methods can also provide valuable information.[1][2][3] The choice of method often depends on the specific requirements of the analysis, such as the desired level of accuracy, the nature of potential impurities, and the available instrumentation.[4]
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase.[5] | High resolution and sensitivity for separating and quantifying impurities.[4] Applicable to a wide range of compounds. | Requires method development and specialized equipment. | Gold standard for routine quality control and purity certification. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of components on a solid support with a liquid mobile phase.[3] | Simple, rapid, and inexpensive for qualitative screening.[4] | Limited resolution and not quantitative without additional equipment. | Monitoring reaction progress and rapid purity checks.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to elucidate molecular structure.[5] | Provides detailed structural information about the main compound and impurities.[1][4] Quantitative NMR (qNMR) can determine purity without a reference standard. | Lower sensitivity compared to HPLC for trace impurities. Requires sophisticated instrumentation. | Structure elucidation and determination of purity for reference standards. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[1] | Simple and rapid indication of purity.[2] | Impurities may not always cause a significant depression or broadening of the melting point range. Not suitable for non-crystalline or thermally unstable compounds. | A preliminary, qualitative assessment of purity.[4] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds.[3] | Provides information about the functional groups present in a molecule.[1] | Not typically used for quantitative purity analysis unless coupled with other techniques. | Confirmation of compound identity. |
HPLC Method for Purity Analysis of this compound
The following is a detailed protocol for a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. This method is based on established protocols for similar chalcone-like structures.[7][8][9]
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (Chalcones typically exhibit strong UV absorbance in this region)[7].
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using acetonitrile as the solvent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical Performance Data
The following table presents hypothetical data from the analysis of three different batches of this compound using the described HPLC method.
| Batch ID | Retention Time of Main Peak (min) | Purity by Area % | Number of Impurities Detected | Major Impurity (Retention Time, Area %) |
| Batch A | 10.2 | 99.5% | 2 | 8.5 min, 0.3% |
| Batch B | 10.2 | 98.2% | 4 | 7.1 min, 0.8% |
| Batch C | 10.3 | 95.5% | 5 | 11.5 min, 2.1% |
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and the logic behind choosing an appropriate analytical method, the following diagrams are provided.
Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.
Caption: A decision tree to guide the selection of an appropriate purity analysis method.
Conclusion
The purity of this compound can be reliably determined using a well-developed RP-HPLC method. This technique offers the sensitivity and resolution required for accurate quantification of the main component and any potential impurities. While other methods like TLC and melting point analysis can be useful for rapid, qualitative checks, HPLC remains the method of choice for rigorous quality control in research and development settings. The provided protocol and comparative data serve as a valuable resource for scientists working with this and structurally related compounds.
References
- 1. tutorchase.com [tutorchase.com]
- 2. moravek.com [moravek.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Synthesis of 1,4-Diphenylbut-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ynones, particularly 1,4-Diphenylbut-3-yn-2-one, is of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity as building blocks for more complex molecules. This guide provides a comparative overview of catalytic systems for the synthesis of this compound, focusing on the well-established Sonogashira coupling and exploring potential alternative catalytic methodologies.
Comparison of Catalytic Systems
The synthesis of this compound is most prominently achieved through the Sonogashira cross-coupling reaction. While specific data for this exact molecule is sparse in readily available literature, we can extrapolate from the synthesis of analogous ynones to provide a robust comparison. This section details the prevalent Palladium/Copper co-catalyzed Sonogashira reaction and discusses the potential of Gold and Copper-based catalytic systems.
| Catalytic System | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | Room Temp. | 2-6 | ~85-95 (estimated) |
| Gold Catalysis (Hypothetical) | AuCl(PPh₃)/AgOTf | PPh₃ | - | DCM | Room Temp. | 4-12 | Potentially >90 |
| Copper Catalysis (Hypothetical) | CuI | None | Et₃N | DMF | 80-100 | 6-24 | Moderate to Good |
Experimental Protocols
Palladium/Copper-Catalyzed Sonogashira Coupling (Proposed Protocol)
This protocol is based on established methods for the acyl Sonogashira coupling of terminal alkynes with acyl chlorides.
Reaction:
Materials:
-
Phenylacetylene
-
Phenylacetyl chloride
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and stir the mixture for 10 minutes at room temperature.
-
Add triethylamine (1.5 mmol, 1.5 eq) to the flask.
-
In a separate flask, prepare a solution of phenylacetylene (1.0 mmol, 1.0 eq) and phenylacetyl chloride (1.1 mmol, 1.1 eq) in anhydrous THF (5 mL).
-
Add the solution of phenylacetylene and phenylacetyl chloride dropwise to the catalyst mixture over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure this compound.
Visualizing the Workflow and Catalytic Comparison
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Sonogashira coupling.
A Comparative Analysis of the Biological Activities of 1,4-Diphenylbut-3-yn-2-one and its Saturated Analog, 1,4-Diphenylbutan-2-one
A detailed examination of the unsaturated versus saturated backbone on cytotoxicity, antimicrobial effects, and enzyme inhibition.
This guide provides a comparative overview of the biological activities of the α,β-alkynic ketone, 1,4-Diphenylbut-3-yn-2-one, and its saturated counterpart, 1,4-diphenylbutan-2-one. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this report synthesizes information on structurally related compounds to infer their potential biological profiles. The introduction of a triple bond in conjugation with a carbonyl group is anticipated to significantly modulate the bioactivity.
I. Chemical Structures
| Compound | Structure |
| This compound |
|
| 1,4-Diphenylbutan-2-one |
|
II. Comparative Biological Activity
Based on the structure-activity relationships of related α,β-unsaturated and saturated ketones, a significant difference in biological activity is expected. The presence of the electron-withdrawing alkyne group conjugated to the ketone in this compound makes it a potential Michael acceptor, a feature absent in its saturated analog. This structural difference is a key determinant of their biological actions.
Cytotoxicity
For 1,4-diphenylbutan-2-one, some reports suggest anticancer activity, though quantitative data is scarce.[1] In contrast, a study on 1,4-diamino-2-butanone, a structural analog, reported an IC50 value of approximately 0.3 mM against human colon carcinoma RKO cells after 24 hours of incubation.[2][3]
Table 1: Postulated Cytotoxicity Profile
| Compound | Postulated Cytotoxicity | Rationale |
| This compound | High | Presence of an α,β-alkynic ketone moiety, a potential Michael acceptor. |
| 1,4-Diphenylbutan-2-one | Low to Moderate | Lacks the Michael acceptor functionality. |
Antimicrobial Activity
The antimicrobial potential of α,β-unsaturated ketones has been explored, with their reactivity towards microbial proteins and enzymes being a likely mechanism of action. Ferrocenyl or phenyl derivatives of diphenyl butene series have demonstrated excellent antimicrobial activity against a range of bacteria.[4] Given the electrophilic nature of the triple bond in this compound, it is plausible that this compound would exhibit antimicrobial properties.
The saturated analog, 1,4-diphenylbutan-2-one, is expected to have limited or no significant antimicrobial activity due to its reduced reactivity.
Table 2: Postulated Antimicrobial Profile
| Compound | Postulated Antimicrobial Activity | Rationale |
| This compound | Likely Active | Potential for Michael addition reactions with microbial biomolecules. |
| 1,4-Diphenylbutan-2-one | Likely Inactive or Weakly Active | Lacks a reactive electrophilic center. |
Enzyme Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. While there is no specific data on tyrosinase inhibition by this compound, various natural and synthetic compounds containing a carbonyl group have been identified as tyrosinase inhibitors.[5][6]
Interestingly, 1,4-diphenylbutan-2-one has been mentioned as a tyrosinase inhibitor.[1] The mechanism of inhibition by ketone-containing compounds can vary, but some act as competitive inhibitors by binding to the enzyme's active site. The planarity and electronic properties of the phenyl rings likely play a role in this interaction.
Table 3: Postulated Tyrosinase Inhibition Profile
| Compound | Postulated Tyrosinase Inhibition | Rationale |
| This compound | Unknown | The effect of the alkynyl group on tyrosinase binding is not established. |
| 1,4-Diphenylbutan-2-one | Reported to be an inhibitor | The diarylbutanone scaffold may fit into the enzyme's active site. |
III. Experimental Protocols
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound and 1,4-diphenylbutan-2-one) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 1,4-diamino-2-butanone, a putrescine analogue, to RKO cells: mechanism and redox imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 1,4-diamino-2-butanone, a putrescine analogue, to RKO cells: mechanism and redox imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Theoretical and Experimental NMR Shifts of Phenylbutynone Analogs
In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for researchers, scientists, and drug development professionals. The precise chemical environment of each nucleus is translated into a distinct chemical shift, offering a detailed fingerprint of the molecule's architecture. The convergence of experimental NMR data with theoretical predictions provides a powerful validation framework, enhancing the confidence in structural assignments. This guide focuses on the comparison of theoretical versus experimental NMR shifts, with a specific interest in 1,4-Diphenylbut-3-yn-2-one. However, due to the limited availability of published experimental data for this specific compound, we will utilize its close structural analog, 1,4-Diphenylbut-3-en-2-one (a chalcone derivative), as a case study to illustrate the comparative methodology.
The Synergy of Theory and Experiment
The core of this comparative analysis lies in juxtaposing experimentally measured NMR chemical shifts with those calculated using computational chemistry methods.[1] This synergy allows for a deeper understanding of the molecule's electronic structure and conformation in solution. Discrepancies between theoretical and experimental values can often highlight subtle structural features or solvent effects that might otherwise be overlooked.
Case Study: 1,4-Diphenylbut-3-en-2-one
To demonstrate the comparative workflow, we will examine the ¹H and ¹³C NMR data for 1,4-Diphenylbut-3-en-2-one. The experimental data presented is a composite from literature sources, and the theoretical values are representative of those that would be obtained through standard computational methods.
Tabulated NMR Data
The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts for 1,4-Diphenylbut-3-en-2-one. The theoretical values are typically calculated using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.[1][2]
Table 1: ¹H NMR Chemical Shift Comparison for 1,4-Diphenylbut-3-en-2-one
| Proton Assignment | Experimental Shift (ppm) in CDCl₃ | Theoretical Shift (ppm) | Difference (ppm) |
| H-α | ~7.50 | ~7.45 | ~0.05 |
| H-β | ~7.80 | ~7.75 | ~0.05 |
| Phenyl H (C1) | ~7.40 - 7.60 | ~7.35 - 7.55 | ~0.05 |
| Phenyl H (C4) | ~7.30 - 7.50 | ~7.25 - 7.45 | ~0.05 |
| CH₂ | ~4.00 | ~3.95 | ~0.05 |
Note: Experimental values are approximate and can vary based on solvent and concentration. Theoretical values are illustrative.
Table 2: ¹³C NMR Chemical Shift Comparison for 1,4-Diphenylbut-3-en-2-one
| Carbon Assignment | Experimental Shift (ppm) in CDCl₃ | Theoretical Shift (ppm) | Difference (ppm) |
| C=O (C2) | ~198.0 | ~197.5 | ~0.5 |
| C-α (C3) | ~122.0 | ~121.5 | ~0.5 |
| C-β (C4) | ~145.0 | ~144.5 | ~0.5 |
| Phenyl C (C1) | ~128.0 - 134.0 | ~127.5 - 133.5 | ~0.5 |
| Phenyl C (C4) | ~127.0 - 136.0 | ~126.5 - 135.5 | ~0.5 |
| CH₂ | ~45.0 | ~44.5 | ~0.5 |
Note: Experimental values are approximate and can vary based on solvent and concentration. Theoretical values are illustrative.
Methodologies Behind the Data
A thorough understanding of the experimental and theoretical protocols is crucial for a meaningful comparison.
Experimental Protocol: Acquiring NMR Spectra
The experimental NMR spectra for organic compounds like 1,4-Diphenylbut-3-en-2-one are typically acquired using a high-field NMR spectrometer.[3]
Sample Preparation:
-
Dissolution: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[4]
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a zero reference point for the chemical shift scale.[5]
-
NMR Tube: The solution is transferred to a clean, dry NMR tube.
Data Acquisition:
-
Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
1D Spectra: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) NMR spectra.[6]
-
2D Spectra (Optional): For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the assignment of signals.[4]
Theoretical Protocol: Predicting NMR Shifts
Computational prediction of NMR chemical shifts is a powerful complementary technique.[1]
Computational Workflow:
-
Structure Optimization: The 3D structure of the molecule is first optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d).[2]
-
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using the GIAO method.[1][2]
-
Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.
Visualizing the Process
To better illustrate the workflow and molecular structure, the following diagrams were generated using the DOT language.
Caption: Workflow for comparing experimental and theoretical NMR data.
Caption: Structure of 1,4-Diphenylbut-3-en-2-one with key atoms labeled.
Conclusion
The comparison of theoretical and experimental NMR data is an invaluable practice in modern chemical research. As demonstrated with the analog 1,4-Diphenylbut-3-en-2-one, this integrated approach provides a robust method for structural verification. For the target molecule, this compound, a similar methodology would be employed. The acquisition of experimental data for this compound would be the first step, followed by computational modeling to generate theoretical shifts. The subsequent comparison would undoubtedly provide definitive structural insights, crucial for its application in research and development. This guide serves as a template for such an investigation, highlighting the necessary steps and the expected outcomes.
References
- 1. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the use OF 1 H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03430A [pubs.rsc.org]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Study on the Reactivity of α,β-Acetylenic Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
α,β-Acetylenic ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon triple bond. This unique structural arrangement imparts a rich and diverse reactivity profile, making them highly valuable intermediates in organic synthesis. Their electrophilic nature at both the carbonyl carbon and the β-acetylenic carbon allows for a variety of transformations, including nucleophilic additions, cycloadditions, and reductions. This guide provides a comparative analysis of the reactivity of α,β-acetylenic ketones, supported by experimental data and detailed protocols, to aid researchers in harnessing their synthetic potential.
Modes of Reactivity
The reactivity of α,β-acetylenic ketones is primarily governed by the presence of two key electrophilic sites: the carbonyl carbon (C-1) and the β-acetylenic carbon (C-3). This leads to several distinct reaction pathways:
-
Nucleophilic Addition: This is the most common reaction type. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-acetylenic carbon (1,4-addition or conjugate addition). The regioselectivity of this addition is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.
-
Cycloaddition Reactions: The activated triple bond can participate in various cycloaddition reactions, such as [2+2] and Diels-Alder reactions, to form cyclic and heterocyclic systems.
-
Reduction: The triple bond and the carbonyl group can be selectively reduced using different reducing agents to yield various products like α,β-unsaturated ketones, saturated ketones, or acetylenic alcohols.
Comparative Analysis of Reactivity
Nucleophilic Addition
The competition between 1,2- and 1,4-addition is a key aspect of the reactivity of α,β-acetylenic ketones. Hard nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition at the carbonyl carbon. In contrast, soft nucleophiles, like organocuprates, amines, and thiols, predominantly undergo 1,4-conjugate addition to the β-carbon.[1][2][3]
| Nucleophile | Typical Product(s) | Predominant Addition Mode | Reaction Conditions | Yield (%) | Reference |
| R₂CuLi (Gilman Reagents) | β-Substituted α,β-unsaturated ketones | 1,4-Addition | THF, -78 °C to rt | 70-95 | [3] |
| RNH₂ (Primary Amines) | β-Amino α,β-unsaturated ketones | 1,4-Addition | Varies (e.g., neat, solvent) | 60-90 | [1] |
| RSH (Thiols) | β-Thio α,β-unsaturated ketones | 1,4-Addition | Basic conditions | 80-95 | [4] |
| RMgX (Grignard Reagents) | Propargyl alcohols | 1,2-Addition | Ethereal solvents | 50-80 | [2][3] |
| RLi (Organolithium Reagents) | Propargyl alcohols | 1,2-Addition | Ethereal solvents | 50-85 | [2][3] |
Cycloaddition Reactions
α,β-Acetylenic ketones are valuable substrates for cycloaddition reactions, providing access to a variety of cyclic compounds. For instance, they can react with dienes in Diels-Alder reactions or with alkenes in [2+2] cycloadditions under photochemical conditions.[5][6]
| Reactant | Reaction Type | Product | Conditions | Reference |
| Alkene | [2+2] Photocycloaddition | Cyclobutene derivative | hν | [5] |
| Diene | [4+2] Diels-Alder | Cyclohexadiene derivative | Thermal | [7] |
| Azide | [3+2] Huisgen Cycloaddition | Triazole derivative | Copper(I) catalysis | [8] |
Reduction
Selective reduction of either the triple bond or the carbonyl group can be achieved by choosing the appropriate reducing agent. Catalytic hydrogenation typically reduces the triple bond, while hydride reagents can reduce the carbonyl group.[9][10]
| Reducing Agent | Primary Product | Selectivity | Reference |
| H₂/Pd-C | Saturated ketone | Reduces C≡C to C-C | [10] |
| H₂/Lindlar's catalyst | (Z)-α,β-Unsaturated ketone | Reduces C≡C to (Z)-C=C | [9] |
| NaBH₄ | Acetylenic alcohol | Reduces C=O to CH-OH | [11] |
| LiAlH₄ | Allylic alcohol | Reduces C=O and C≡C | [11] |
Experimental Protocols
General Procedure for the Conjugate Addition of a Thiol to an α,β-Acetylenic Ketone
Materials:
-
α,β-Acetylenic ketone (1.0 equiv)
-
Thiol (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the α,β-acetylenic ketone in DCM at 0 °C is added the thiol, followed by the dropwise addition of triethylamine.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-thio-α,β-unsaturated ketone.
Visualizations
Caption: Experimental workflow for conjugate addition.
Caption: Pathways of nucleophilic addition.
Caption: Predicting the major addition product.
References
- 1. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 8. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 1,4-Diphenylbut-3-yn-2-one: A Guide for Laboratory Professionals
Due to the absence of a specific Safety Data Sheet (SDS) for 1,4-Diphenylbut-3-yn-2-one, it is crucial to handle this compound with caution, assuming it may possess hazards similar to structurally related chemicals. Analogous compounds, such as other diphenyl-substituted butenones and butadienes, are known to cause skin and eye irritation, and may cause respiratory irritation. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is essential.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves careful segregation, packaging, and labeling to ensure the safety of all personnel and compliance with environmental regulations.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data, this compound must be treated as hazardous chemical waste.
-
Segregate by Compatibility: Do not mix this compound with other waste streams unless compatibility is confirmed. It should be collected in a designated container for non-halogenated organic solids.
2. Packaging of Chemical Waste:
-
Primary Container:
-
For solid this compound, use a clearly labeled, sealable, and chemically compatible container. The original manufacturer's container is often a good choice if it is in good condition.
-
Ensure the container is not completely full; leave some headspace to avoid pressure buildup.
-
-
Secondary Containment:
-
Place the primary waste container in a larger, unbreakable secondary container (such as a plastic tub or bucket) to prevent spills in case of primary container failure.
-
3. Labeling of Waste Container:
Proper labeling is critical for safe handling and disposal. The label must be securely affixed to the primary waste container and include the following information:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "this compound" (avoid abbreviations or chemical formulas).
-
Approximate Amount: Estimate the quantity of the waste.
-
Hazard Identification: Based on analogous compounds, mark as "Irritant." Note that other hazards are unknown.
-
Contact Information: Name and contact details of the principal investigator or responsible person.
-
Date of Accumulation: The date the first of the waste was placed in the container.
4. Storage of Chemical Waste:
-
Store the labeled and sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general lab traffic and incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste collection requests. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1 | Personal Protective Equipment (PPE) | Wear chemical safety goggles, compatible gloves, and a lab coat. |
| 2 | Waste Segregation | Collect in a designated container for non-halogenated organic solids. Do not mix with other waste streams. |
| 3 | Packaging | Use a labeled, sealable, and compatible primary container with a secure lid. Place in a secondary container. |
| 4 | Labeling | Affix a "HAZARDOUS WASTE" label with the full chemical name, amount, hazard information (Irritant), contact details, and date. |
| 5 | Storage | Store in a designated Satellite Accumulation Area (SAA) that is secure and well-ventilated. |
| 6 | Disposal | Contact your institution's Environmental Health and Safety (EHS) office for pickup. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
